molecular formula C30H35NO3 B12418777 Centchroman-d6

Centchroman-d6

Cat. No.: B12418777
M. Wt: 463.6 g/mol
InChI Key: XZEUAXYWNKYKPL-QWJKUPTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Centchroman-d6 is a useful research compound. Its molecular formula is C30H35NO3 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Centchroman-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Centchroman-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H35NO3

Molecular Weight

463.6 g/mol

IUPAC Name

1-[2-[4-[(3S,4S)-7-methoxy-3-phenyl-2,2-bis(trideuteriomethyl)-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1/i1D3,2D3

InChI Key

XZEUAXYWNKYKPL-QWJKUPTNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C([2H])([2H])[2H]

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Centchroman-d6 in Selective Estrogen Receptor Modulator (SERM) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Centchroman (Ormeloxifene) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) widely utilized as a once-weekly oral contraceptive and for the management of dysfunctional uterine bleeding. Its unique pharmacokinetic profile—characterized by a long terminal half-life (~168 hours) and extensive tissue distribution—demands high-precision bioanalytical methods for therapeutic drug monitoring (TDM) and metabolic profiling.

This guide details the application of Centchroman-d6 , the stable isotopically labeled (SIL) analog, as an Internal Standard (IS) in LC-MS/MS assays. By compensating for ionization suppression and matrix effects inherent in complex biological fluids, Centchroman-d6 ensures the generation of regulatory-grade pharmacokinetic data.

Part 1: The Molecular Architect – Native vs. Deuterated

To achieve "Scientific Integrity," one must first understand the chemical differential between the analyte and its metrological anchor.

Chemical Properties

Centchroman (C30H35NO3) contains a pyrrolidinoethoxy side chain responsible for its anti-estrogenic activity. The deuterated standard, Centchroman-d6, incorporates six deuterium atoms, typically on the pyrrolidine ring or the phenyl moieties, creating a mass shift of +6 Da.

FeatureCentchroman (Analyte)Centchroman-d6 (Internal Standard)
CAS Number 31477-60-831477-60-8 (Labeled var.)
Formula C30H35NO3C30H29D6NO3
Mol. Weight ~457.6 g/mol ~463.6 g/mol
Precursor Ion (ESI+) m/z 458.2 [M+H]+m/z 464.2 [M+H]+
Retention Time Co-elutes with AnalyteCo-elutes (slight deuterium shift possible)
The Mechanism of Error Correction

In Electrospray Ionization (ESI), phospholipids and endogenous plasma components often compete for charge, causing Matrix Effects (ME) .

  • Without d6-IS: Matrix suppression varies between samples, causing non-linear quantification.

  • With d6-IS: Because Centchroman-d6 is chemically identical, it co-elutes with the analyte. Any suppression affecting the analyte affects the IS equally. The ratio of their responses remains constant, nullifying the error.

Part 2: Analytical Workflow Visualization

The following diagram illustrates the critical path from biological sample to validated data point.

G Sample Biological Matrix (Plasma/Serum) Spike IS Spiking (Centchroman-d6) Sample->Spike 50 µL Extract Liquid-Liquid Extraction (LLE) Spike->Extract Equilibrium LC LC Separation (C18 Column) Extract->LC Reconstitution ESI ESI Source (Ionization) LC->ESI Co-elution MS MS/MS Detection (MRM Mode) ESI->MS [M+H]+ Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantitation

Caption: Figure 1. End-to-end bioanalytical workflow for Centchroman quantification using Isotopic Dilution LC-MS/MS.

Part 3: Experimental Protocol (LC-MS/MS)

Note: This protocol assumes the use of a Triple Quadrupole Mass Spectrometer (e.g., Sciex 4500/5500 or Waters TQ-S).

Reagents & Standards
  • Stock Solution: Dissolve Centchroman and Centchroman-d6 in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute Centchroman-d6 to ~50 ng/mL in 50% Methanol.

  • Extraction Solvent: n-Hexane with 2-5% Isopropanol (preferred for SERMs to minimize phospholipid extraction).

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for Centchroman due to the compound's high lipophilicity (LogP ~7).

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • Spike: Add 10 µL of Centchroman-d6 working solution. Vortex for 30s.

  • Extract: Add 2.0 mL of extraction solvent (n-Hexane:IPA, 98:2 v/v).

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Concentrate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[1]

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase. Transfer to autosampler vials.

LC-MS/MS Parameters

Chromatography:

  • Column: Phenomenex Luna C18 (50 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (85:15 v/v).

  • Flow Rate: 0.5 - 0.8 mL/min (Isocratic).

  • Run Time: ~3.5 minutes.[2]

Mass Spectrometry (MRM Transitions): Tune your specific instrument, as fragmentation energies (CE) vary.

CompoundPolarityPrecursor (Q1)Product (Q3)Purpose
Centchroman ESI (+)458.298.1Quantifier (Pyrrolidine fragment)
Centchroman ESI (+)458.2225.1Qualifier
Centchroman-d6 ESI (+)464.2104.1*Internal Standard

*Note: The Q3 for d6 depends on the labeling position. If the pyrrolidine ring is labeled, Q3 is ~104. If the chroman core is labeled, Q3 remains ~98.

Part 4: Validation & Troubleshooting (Scientific Integrity)

Matrix Effect Compensation Logic

The primary failure mode in SERM analysis is ion suppression from phospholipids eluting late in the run. The diagram below visualizes how the d6-IS salvages data integrity even when suppression occurs.

MatrixEffect cluster_0 Scenario A: Clean Standard cluster_1 Scenario B: Plasma Matrix (Suppression) A1 Analyte Signal: 100% RatioA Ratio: 1.0 A1->RatioA A2 IS Signal: 100% A2->RatioA B1 Analyte Signal: 60% (Suppressed) RatioB Ratio: 1.0 (ACCURACY MAINTAINED) B1->RatioB B2 IS Signal: 60% (Suppressed Equally) B2->RatioB

Caption: Figure 2. The "Self-Validating" nature of Deuterated IS. Despite signal loss in Scenario B, the calculated ratio remains identical to the clean standard.

Troubleshooting Guide
  • Cross-Signal Interference (Crosstalk):

    • Symptom:[2][3][4] Signal in the Blank sample at the IS retention time.

    • Cause: Impure d6 standard containing native drug.

    • Fix: Ensure Centchroman-d6 isotopic purity is >99%. Monitor the "M+0" contribution.

  • Deuterium Isotope Effect:

    • Symptom:[2][3][4] d6-IS elutes slightly earlier than the analyte.

    • Risk:[2][3] The IS and Analyte may experience different matrix suppression zones.

    • Fix: Reduce organic modifier slope or use isocratic elution (as recommended above) to ensure tight co-elution.

References

  • Lal, J., et al. (2015). "Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry.

  • Central Drug Research Institute (CDRI). "Centchroman (Ormeloxifene): Mechanism and Pharmacology."

  • Sahoo, P.K., et al. (2014). "Stability indicating RP-HPLC method for estimation of ormeloxifene." Journal of Pharmaceutical Research.

  • FDA Bioanalytical Method Validation Guidance. (Industry Standard for IS usage).

Sources

Optimizing Bioanalytical Reliability: A Technical Guide to Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary in vitro studies using Centchroman-d6 Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Leads

Executive Summary: The Isotopic Advantage

In the development of Selective Estrogen Receptor Modulators (SERMs) like Centchroman (Ormeloxif), the precision of pharmacokinetic (PK) data is non-negotiable. Centchroman-d6 —the hexadeuterated isotopolog—is not merely a reagent; it is a metrological anchor.

This guide details the preliminary in vitro validation required to establish Centchroman-d6 as a robust Internal Standard (IS) for LC-MS/MS bioanalysis. Unlike structural analogs, a Stable Isotope-Labeled (SIL) IS theoretically compensates for matrix effects, extraction variability, and ionization suppression. However, "theoretical" is insufficient for regulatory submission. We must experimentally validate the Deuterium Isotope Effect on chromatography and ensure no cross-signal interference exists between the analyte and its isotopolog.

Chemical Competency & The "Deuterium Effect"

Before biological incubation, the physicochemical behavior of Centchroman-d6 must be characterized relative to the unlabeled parent.

Chromatographic Retention Shift

Deuterium is slightly less lipophilic than hydrogen (C-D bonds have shorter bond lengths and lower polarizability than C-H bonds). In Reverse Phase Chromatography (RPC), this can cause the deuterated IS to elute slightly earlier than the analyte.[1]

  • Risk: If the shift moves the IS out of a matrix suppression zone that the analyte remains in, the IS fails to correct for the matrix effect.

  • Mitigation: Use high-resolution columns (e.g., C18, 1.7 µm particle size) but ensure the retention time difference (

    
    ) is 
    
    
    
    min.
Isotopic Purity & Cross-Talk
  • IS

    
     Analyte Interference:  If the d6 standard contains traces of d0 (unlabeled Centchroman) due to incomplete synthesis, it will artificially inflate the analyte concentration.
    
  • Analyte

    
     IS Interference:  If the mass difference (+6 Da) is insufficient, the natural isotopic envelope of the analyte (M+6 isotopes) might contribute to the IS channel. Note: For Centchroman (
    
    
    
    , MW ~457.6), a +6 Da shift is generally sufficient to avoid overlap.

Core Protocol: LC-MS/MS Method Development

Objective: Establish a quantitation method where Centchroman-d6 corrects for ionization variance without introducing bias.

Mass Spectrometry Optimization (MRM)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Ionization: ESI Positive Mode (Centchroman is basic).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Centchroman 458.2

98.1 (Piperidine ring)3550
Centchroman-d6 464.2

104.1 (d6-Piperidine)3550

Note: The fragmentation pattern usually retains the labeled moiety. Ensure the d6-label is on the fragment monitored (e.g., the piperidine ring or the phenyl group, depending on synthesis).

Signal Cross-Talk Verification Protocol

Step 1: Inject a high concentration of Centchroman (ULOQ level) without IS. Monitor the IS channel (464.2


 104.1).
  • Acceptance Criteria: Response in IS channel

    
     of the IS response in the LLOQ sample.
    Step 2:  Inject the IS working solution (at assay concentration) without Centchroman. Monitor the Analyte channel (458.2 
    
    
    
    98.1).
  • Acceptance Criteria: Response in Analyte channel

    
     of the LLOQ response.[2]
    

In Vitro Application: Metabolic Stability Assessment

Once the analytical method is validated, Centchroman-d6 is used to quantify the "Intrinsic Clearance" (


) of Centchroman in liver microsomes.
Experimental Logic

To determine the metabolic half-life (


), Centchroman is incubated with liver microsomes. The reaction is quenched at specific time points using an organic solvent containing Centchroman-d6.
  • Why d6 here? The quenching step precipitates proteins, which can trap the drug. The d6 IS is added immediately at the quench step to track recovery losses during the subsequent centrifugation and supernatant transfer.

Step-by-Step Protocol: Microsomal Incubation
  • Preparation:

    • Pre-warm Human Liver Microsomes (HLM) and Phosphate Buffer (100 mM, pH 7.4) to 37°C.

    • Prepare NADPH Generating System (cofactor).

  • Incubation:

    • Test System: 1 µM Centchroman + 0.5 mg/mL HLM protein.

    • Start Reaction: Add NADPH to initiate metabolism.

    • Time Points: 0, 5, 15, 30, 45, 60 min.

  • Quenching (Critical Step):

    • At each time point, transfer 50 µL of incubate into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Centchroman-d6 .

    • Causality: The cold organic solvent stops CYP450 activity instantly. The d6 IS is now part of the matrix, compensating for any adsorption to the well plate or pipette tips from this point forward.

  • Processing:

    • Vortex for 10 min; Centrifuge at 4,000 rpm for 15 min at 4°C.

    • Inject supernatant into LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       = elimination rate constant.
      
    • 
      .
      

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating Centchroman-d6 before it is cleared for use in the stability assay.

BioanalyticalValidation Start Start: Centchroman-d6 Feasibility Check Solubility 1. Solubility & Stability Test (Stock Solution) Start->Solubility MS_Tune 2. MS/MS Tuning (Q1/Q3 Optimization) Solubility->MS_Tune CrossTalk 3. Cross-Talk Check (Interference Testing) MS_Tune->CrossTalk Decision_Interference Interference > 20% of LLOQ? CrossTalk->Decision_Interference Fail_Purity FAIL: Check Isotopic Purity or Adjust MRM Decision_Interference->Fail_Purity Yes Chromatography 4. Chromatographic Setup (Check Retention Shift) Decision_Interference->Chromatography No Decision_Shift Shift > 0.1 min? Chromatography->Decision_Shift Adjust_Column Adjust Gradient/Column (Increase Resolution) Decision_Shift->Adjust_Column Yes MatrixEffect 5. Matrix Effect Assessment (Post-Column Infusion) Decision_Shift->MatrixEffect No Adjust_Column->Chromatography Final VALIDATED Ready for Microsomal Assay MatrixEffect->Final

Caption: Decision tree for validating Centchroman-d6 as an Internal Standard, prioritizing interference checks and retention time stability.

Advanced Validation: Matrix Effect Quantification

To scientifically prove that Centchroman-d6 compensates for matrix effects (ME), you must perform the Matrix Factor (MF) experiment.

Data Presentation: Matrix Factor Calculation

Prepare three sets of samples:

  • Set A (Neat): Analyte + IS in pure solvent (Mobile Phase).

  • Set B (Post-Extraction Spike): Extracted blank matrix spiked with Analyte + IS after extraction.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte + IS before extraction.

ParameterCalculationInterpretation
Absolute Matrix Effect

< 100%: Ion Suppression> 100%: Ion Enhancement
IS-Normalized MF

Target: ~1.0 If this is close to 1.0, the IS is perfectly tracking the analyte's suppression.
Recovery (RE)

Efficiency of the extraction method (LLE/PPT).

Self-Validating Check: If the IS-Normalized MF deviates from 1.0 by more than 15%, Centchroman-d6 is not co-eluting sufficiently with the analyte, or the "Deuterium Effect" is causing differential ionization.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[2][3] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[2][3] [Link]

  • Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2012). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. Bioanalysis, 4(17), 2127-2131. [Link]

  • Lal, J., et al. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders.[4] Frontiers in Bioscience, 10, 1-14.[4] [Link]

Sources

Methodological & Application

Application Note: Centchroman-d6 as an Internal Standard for Accurate Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the utilization of Centchroman-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Centchroman in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a robust and validated methodology designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving Centchroman. By leveraging the near-identical physicochemical properties of Centchroman-d6 to the analyte, this method effectively mitigates matrix effects and other sources of analytical variability, ensuring high accuracy, precision, and reliability of results.

Introduction: The Imperative of Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids.[1][2] However, the accuracy and precision of LC-MS/MS data can be significantly compromised by several factors, including sample preparation variability, instrument drift, and, most notably, matrix effects.[3][4] Matrix effects, which arise from co-eluting endogenous components of the biological matrix, can cause unpredictable ion suppression or enhancement, leading to erroneous quantification.[3][4]

The most effective strategy to counteract these variabilities is the use of a stable isotope-labeled internal standard (SIL-IS).[3][5][6] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[5][6] Because SIL-ISs are chemically almost identical to the analyte, they co-elute during chromatography and experience the same extraction recovery and ionization effects.[7] By adding a known amount of the SIL-IS to the sample at the beginning of the workflow and measuring the analyte-to-IS peak area ratio, these sources of error can be effectively normalized, leading to highly accurate and precise quantification.[7]

Centchroman (Ormeloxifene) is a non-steroidal selective estrogen receptor modulator (SERM) used as an oral contraceptive and investigated for other therapeutic applications.[8] Accurate measurement of its concentration in biological samples is crucial for understanding its pharmacokinetics and ensuring its safety and efficacy.[9][10] This application note describes the use of Centchroman-d6, a deuterated analog of Centchroman, as an internal standard for its robust quantification.

Centchroman-d6: Physicochemical Properties and Rationale for Use

Centchroman-d6 is a stable isotope-labeled version of Centchroman where six hydrogen atoms in the two methyl groups at the 2-position of the benzopyran ring have been replaced with deuterium.[11]

Table 1: Physicochemical Properties of Centchroman and Centchroman-d6

PropertyCentchromanCentchroman-d6
Chemical Formula C₃₀H₃₅NO₃C₃₀H₂₉D₆NO₃
Molecular Weight 457.62 g/mol 463.66 g/mol
Structure

A similar structure with the two CH₃ groups at the top left replaced with CD₃ groups.
Isotopic Purity N/ATypically >98%

The selection of Centchroman-d6 as an internal standard is based on the following key advantages:

  • Co-elution with Analyte: Due to its structural similarity, Centchroman-d6 exhibits nearly identical chromatographic behavior to Centchroman, ensuring that both compounds experience the same matrix effects at the same retention time.

  • Similar Ionization Efficiency: The ionization efficiency of Centchroman-d6 in the mass spectrometer source is comparable to that of Centchroman.

  • Mass Differentiation: The 6 Dalton mass difference allows for clear differentiation between the analyte and the internal standard by the mass spectrometer without isotopic crosstalk.

  • Stability: The deuterium labels on the methyl groups are stable and not prone to back-exchange with hydrogen atoms under typical analytical conditions.

Experimental Protocol: Quantitative Analysis of Centchroman in Human Plasma

This protocol provides a step-by-step guide for the analysis of Centchroman in human plasma using Centchroman-d6 as an internal standard.

Materials and Reagents
  • Centchroman reference standard (≥98% purity)

  • Centchroman-d6 internal standard (≥98% purity, isotopic purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Centchroman and Centchroman-d6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Centchroman stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards at concentrations ranging from 0.5 to 500 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Centchroman-d6 primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation: Protein Precipitation

G cluster_workflow Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) is_addition Add 10 µL of Centchroman-d6 (100 ng/mL) plasma->is_addition vortex1 Vortex Mix (10 seconds) is_addition->vortex1 ppt_solvent Add 300 µL of cold Acetonitrile with 0.1% Formic Acid vortex1->ppt_solvent vortex2 Vortex Mix (1 minute) ppt_solvent->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer 200 µL of Supernatant to Autosampler Vial centrifuge->supernatant analysis Inject 5 µL into LC-MS/MS System supernatant->analysis

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Method

Table 2: LC-MS/MS Instrument Parameters

ParameterSettingRationale
LC System
ColumnC18, 50 x 2.1 mm, 1.8 µmProvides good retention and peak shape for Centchroman.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Gradient30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 minA gradient ensures efficient elution and separation from matrix components.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume5 µL
Column Temperature40 °CImproves peak shape and reduces viscosity.
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveCentchroman contains a basic nitrogen atom that is readily protonated.
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
MRM Transitions
CentchromanQ1: 458.3 m/z, Q3: 112.1 m/zPrecursor ion corresponds to [M+H]⁺. The product ion is a stable fragment.
Centchroman-d6Q1: 464.3 m/z, Q3: 118.1 m/zThe 6 Da shift in both precursor and product ions confirms the deuteration.
Dwell Time100 ms
Data Analysis and Quantification

The concentration of Centchroman in unknown samples is determined by calculating the peak area ratio of the Centchroman MRM transition to the Centchroman-d6 MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a 1/x² weighting is typically used.

Method Validation and Performance

A bioanalytical method using a stable isotope-labeled internal standard should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[2][12][13]

Selectivity and Matrix Effect

G cluster_principle Principle of IS in Mitigating Matrix Effects Analyte Analyte IonSource Ion Source Analyte->IonSource Co-elution IS Internal Standard (Centchroman-d6) IS->IonSource Co-elution Matrix Matrix Components Matrix->IonSource Co-elution Detector Detector IonSource->Detector Ion Suppression/ Enhancement Ratio Analyte/IS Ratio (Constant) Detector->Ratio

Caption: Mitigation of matrix effects using a co-eluting internal standard.

Selectivity should be assessed by analyzing at least six different blank plasma lots to ensure no significant interference at the retention times of Centchroman and Centchroman-d6. The matrix effect is quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.[4] The use of Centchroman-d6 is expected to result in an IS-normalized matrix factor close to 1.0, indicating effective compensation for matrix effects.[7]

Accuracy, Precision, and Recovery

The intra- and inter-day accuracy and precision should be evaluated using the QC samples. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.[12][14]

Extraction recovery is determined by comparing the analyte peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample. While high recovery is desirable, consistency is more critical, as the SIL-IS will correct for low or variable recovery.

Best Practices and Troubleshooting

  • Purity of Internal Standard: Ensure the isotopic purity of Centchroman-d6 is high to prevent contribution to the analyte signal. The unlabeled Centchroman content in the IS should be minimal.

  • IS Concentration: The concentration of the internal standard should be optimized to provide a robust and reproducible signal without saturating the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve.

  • Chromatographic Separation: While the SIL-IS co-elutes with the analyte, good chromatographic practice to separate them from the bulk of matrix components is still recommended to minimize overall ion suppression.

  • Data Review: Always visually inspect the chromatograms for peak shape and integration. The analyte-to-IS ratio in the blank sample (if any signal is present) should be negligible.

Conclusion

The use of Centchroman-d6 as a stable isotope-labeled internal standard provides a highly reliable and robust method for the quantitative analysis of Centchroman in biological matrices by LC-MS/MS. Its near-identical chemical and physical properties to the analyte ensure effective compensation for matrix effects and other sources of analytical variability. This application note provides a comprehensive protocol and best practices to aid researchers in developing and validating high-quality bioanalytical methods for Centchroman, thereby supporting its continued research and clinical development.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Techniques. Retrieved March 7, 2026, from [Link]

  • Singh, S. P., et al. (2011). Development and validation of a rapid, sensitive liquid chromatography–tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study.
  • Kole, P. L., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(11), 1008-1017.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved March 7, 2026, from [Link]

  • Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study. (2011). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(3), 249-256.
  • Grant, R. P. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Clinical Chemistry. Retrieved March 7, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 20(4), 189-192.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • Raju, K. S. R., et al. (2015). Simultaneous determination of centchroman and tamoxifen along with their metabolites in rat plasma using LC-MS/MS. Bioanalysis, 7(8), 967-979.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC. Retrieved March 7, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Avomeen. Retrieved March 7, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved March 7, 2026, from [Link]

  • Bioanalytical Method Validation. (2013, September). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • Chemical Name : Centchroman-d6. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

  • Umareddy, P., & Veerareddy, A. (2015). Improved process for Centchroman, a selective estrogen receptor modulator (SERM). Journal of Chemical and Pharmaceutical Research, 7(7), 736-741.
  • Improved process for Centchroman, a selective estrogen receptor modulator (SERM). (2015, August 5). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Summary of studies on effectiveness of centchroman as a weekly contraceptive pill. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Studies on Centchroman, a new antifertility compound. (1971). PubMed. Retrieved March 7, 2026, from [Link]

  • Singh, M. M. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders. Frontiers in Bioscience (Elite Edition), 10(1), 1-14.

Sources

Application Notes and Protocols for the Use of Centchroman-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Stable Isotope Labeling in Centchroman Pharmacokinetics

Centchroman, also known as Ormeloxifene, is a non-steroidal selective estrogen receptor modulator (SERM) utilized primarily as a once-a-week oral contraceptive and for the management of dysfunctional uterine bleeding.[1][2] Its mechanism of action involves modulating estrogen receptors in a tissue-specific manner, exhibiting anti-estrogenic effects on the endometrium and breasts, while having estrogenic effects on bone.[3][4] A comprehensive understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosing regimens and ensuring its safety and efficacy.

Pharmacokinetic studies of Centchroman, which has a long terminal half-life of approximately 170 hours, necessitate a highly sensitive and specific bioanalytical method to accurately quantify its concentration in biological matrices over an extended period.[1][5] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and high-throughput capabilities.[6][7][8]

A critical component of a robust LC-MS/MS-based bioanalytical method is the use of an appropriate internal standard (IS).[9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Centchroman-d6.[10][11] Centchroman-d6 is chemically identical to Centchroman, with the exception of six hydrogen atoms being replaced by deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[9][12] The use of a deuterated internal standard like Centchroman-d6 is crucial for correcting for variability in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the pharmacokinetic data.[10][13]

This application note provides a detailed protocol for the use of Centchroman-d6 in pharmacokinetic studies, from study design and sample collection to bioanalytical method validation and data analysis, in accordance with regulatory guidelines.[14][15]

Experimental Design for a Preclinical Pharmacokinetic Study of Centchroman

A well-designed pharmacokinetic study is essential for generating reliable data. The following protocol outlines a typical single-dose preclinical PK study in rats.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animal Model
  • Species: Sprague-Dawley rats

  • Sex: Female (to align with the primary clinical use of Centchroman)

  • Weight: 200-250 g

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study.

Dosing
  • Dose Formulation: Centchroman should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

  • Dose Administration: Administer a single oral dose of Centchroman (e.g., 10 mg/kg) via oral gavage.

Blood Sampling
  • Route: Jugular vein or retro-orbital plexus.

  • Time Points: Collect blood samples (approximately 200 µL) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose. The extended sampling schedule is necessary to accurately characterize the long terminal half-life of Centchroman.[1]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Bioanalytical Method for the Quantification of Centchroman using LC-MS/MS

This section details the protocol for the quantitative analysis of Centchroman in plasma samples using a validated LC-MS/MS method with Centchroman-d6 as the internal standard.

Materials and Reagents
  • Centchroman (Reference Standard)

  • Centchroman-d6 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control rat plasma

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Centchroman and Centchroman-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the Centchroman stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of Centchroman-d6 (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[16][17][18]

  • Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown study samples.

  • To 50 µL of plasma in each tube, add 10 µL of the Centchroman-d6 working solution (internal standard).

  • Vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[19][20]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 10 µL Centchroman-d6 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 150 µL Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: A flowchart of the protein precipitation method for plasma samples.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Centchroman. These may need to be optimized for the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A time-programmed gradient from low to high organic content (e.g., 10% B to 90% B over 3-5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Centchroman: To be determined (e.g., precursor ion [M+H]+ → product ion) Centchroman-d6: To be determined (e.g., precursor ion [M+H]+ → product ion)
Ion Source Temp. 500 - 550°C
Collision Gas Argon
Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability.[14][15][21][22] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.[14]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[14]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[21]

Pharmacokinetic Data Analysis

The plasma concentration-time data for Centchroman will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). The following PK parameters will be calculated:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Terminal half-life.

  • CL/F: Apparent total clearance.

  • Vd/F: Apparent volume of distribution.

Diagram of the Overall Pharmacokinetic Study Workflow

G cluster_pk_workflow Pharmacokinetic Study Workflow study_design Experimental Design dosing Animal Dosing study_design->dosing sampling Blood Sampling dosing->sampling sample_prep Sample Preparation sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis report Study Report data_analysis->report

Caption: A high-level overview of the pharmacokinetic study process.

Conclusion

The use of a deuterated internal standard, such as Centchroman-d6, is indispensable for the accurate and precise quantification of Centchroman in biological matrices for pharmacokinetic studies. The detailed protocol provided in this application note, encompassing study design, bioanalytical method validation, and data analysis, offers a robust framework for researchers in drug development. Adherence to these scientifically sound and validated procedures will ensure the generation of high-quality pharmacokinetic data, which is essential for the continued clinical evaluation and therapeutic use of Centchroman.

References

  • Vertex AI Search. (2023, December 15). Centchroman (Ormeloxifene) : Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • Agno Pharmaceuticals. Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
  • Sims, P. (2025, December 26).
  • Bioanalysis Zone. (2018, May 24).
  • Gondwe, T., et al. (2019). Scoping review to map evidence on mechanism of action, pharmacokinetics, effectiveness and side effects of centchroman as a contraceptive pill. BMJ Open, 9(10), e031121.
  • PSM Made Easy. CENTCHROMAN TABLETS FAQs.
  • NorthEast BioLab. Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis.
  • Biotrial.
  • Journal of Chemical and Pharmaceutical Research. (2015). Qualitative and quantitative bioanalysis by liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • Phenomenex. (2025, June 9).
  • Slideshare. (2014, October 15).
  • Benchchem. (2025).
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (2024, February 25). Ormeloxifene.
  • ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Abcam. (2024, February 21).
  • U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Agilent Technologies. (2019).
  • Singh, S. P., et al. (2008). Development and validation of a rapid, sensitive liquid chromatography–tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study.
  • U.S. Department of Health and Human Services. (2025, January).
  • ThermoFisher Scientific.
  • Lal, J. (2010). Clinical Pharmacokinetics and Interaction of Centchroman--A Mini Review. Contraception, 81(4), 275-80.
  • LCGC. (2020, November 16).
  • ResearchGate. (2010). Clinical pharmacokinetics and interaction of centchroman - A mini review.
  • ResearchGate. (2008). Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • AptoChem. (2008).
  • ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • International Journal of Pharmaceutical and Allied Sciences. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Lal, J., et al. (1995).

Sources

Application of Centchroman-d6 as a Stable Isotope-Labeled Internal Standard in High-Throughput DMPK Assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Application of Centchroman-d6 in DMPK Assays

Abstract & Introduction

Centchroman (Ormeloxifene) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) widely used as a once-weekly oral contraceptive and in the management of dysfunctional uterine bleeding. Due to its high lipophilicity (


), extensive tissue distribution, and long terminal half-life (

hours), accurate quantification in biological matrices requires a robust bioanalytical method capable of compensating for significant matrix effects and recovery variations.

Centchroman-d6 (Ormeloxifene-d6) is the hexadeuterated stable isotope-labeled internal standard (SIL-IS) of Centchroman. It is the "gold standard" reference material for LC-MS/MS assays.[1] Unlike structural analogs (e.g., tamoxifen), Centchroman-d6 shares identical physicochemical properties—chromatographic retention, pKa, and ionization efficiency—with the analyte while remaining mass-resolved.

This guide details the application of Centchroman-d6 in Isotope Dilution Mass Spectrometry (IDMS) for pharmacokinetic (PK) and metabolic stability studies. It provides a validated protocol for quantifying Centchroman in plasma, focusing on minimizing ion suppression and ensuring data integrity.

Scientific Rationale: The Role of Centchroman-d6

Mechanism of Action: Isotope Dilution

In LC-MS/MS, the signal intensity is not strictly linear to concentration due to matrix effects (co-eluting phospholipids enhancing or suppressing ionization). Centchroman-d6 serves as a normalizer. Because it co-elutes with Centchroman, it experiences the exact same suppression or enhancement at the electrospray source.



By plotting the Response Ratio rather than absolute area, the assay corrects for:

  • Extraction Efficiency: Loss of analyte during Liquid-Liquid Extraction (LLE).

  • Injection Variability: Fluctuations in injection volume.

  • Matrix Effects: Ion suppression from plasma phospholipids.

Structural Specifications & Labeling
  • Analyte: Centchroman (

    
    , MW 457.6)
    
  • Internal Standard: Centchroman-d6 (

    
    , MW 463.6)
    
  • Label Position: The deuterium atoms are typically located on the 2,2-dimethyl group of the benzopyran ring. This position is metabolically stable and non-exchangeable, preventing "scrambling" (loss of D label to solvent).

Experimental Protocol

Materials & Reagents
  • Centchroman Reference Standard:

    
     purity.
    
  • Centchroman-d6 Internal Standard:

    
     chemical purity, 
    
    
    
    isotopic purity (minimal d0 contribution).
  • Biological Matrix: Rat or Human Plasma (K2EDTA).[2]

  • Extraction Solvent: n-Hexane with 2.5% Isopropanol (optimized for SERM recovery).

  • Mobile Phase: Acetonitrile (ACN) and 10mM Ammonium Acetate (pH 4.5).

Instrumentation (LC-MS/MS Conditions)
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Supelco Discovery HS C18,

    
    ).
    
  • Mass Spectrometer: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) Positive mode.[3]

Table 1: Optimized MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Note
Centchroman 458.2 (

)
98.110028Pyrrolidinium fragment
Centchroman-d6 464.2 (

)
98.110028Pyrrolidinium fragment (Unlabeled)*

> Technical Note: The fragmentation of Centchroman typically yields a dominant product ion at m/z 98.1, corresponding to the pyrrolidine ring detached from the ethyl ether chain. Since the d6 label is located on the benzopyran ring (remote from the pyrrolidine), the product ion remains m/z 98.1 for both the analyte and the IS. Selectivity is maintained by the mass shift in the Precursor (Q1) (458 vs 464).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for Centchroman to remove phospholipids and improve sensitivity.

  • Aliquot: Transfer

    
     of plasma into a glass tube.
    
  • IS Spiking: Add

    
     of Centchroman-d6 working solution (
    
    
    
    in Methanol). Vortex for 30 sec.
  • Extraction: Add

    
     of n-Hexane:Isopropanol (97.5:2.5 v/v) .
    
  • Agitation: Vortex vigorously for 3 minutes or shake on a reciprocating shaker.

  • Phase Separation: Centrifuge at

    
     for 5 minutes at 
    
    
    
    .
  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen at

    
    .
    
  • Reconstitution: Reconstitute residue in

    
     of Mobile Phase (ACN:Buffer 85:15). Vortex and transfer to LC vials.
    

Workflow Visualization

The following diagram illustrates the critical path for the bioanalytical workflow, ensuring sample integrity from collection to data acquisition.

DMPK_Workflow cluster_QC Quality Control Checkpoints Sample Biological Sample (Plasma/Microsomes) Spike Spike Internal Standard (Centchroman-d6) Sample->Spike 100 µL Aliquot Extract Liquid-Liquid Extraction (n-Hexane/IPA) Spike->Extract Equilibrate PhaseSep Phase Separation (Centrifugation) Extract->PhaseSep Vortex 3 min Dry Nitrogen Evaporation (40°C) PhaseSep->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon Residue LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Inject 10 µL Data Data Processing (Ratio: Analyte/d6) LCMS->Data Quantitation

Figure 1: Step-by-step bioanalytical workflow for Centchroman quantification using Centchroman-d6 IS.

Method Validation & Quality Control

To ensure the protocol is a self-validating system , the following parameters must be monitored per FDA/EMA Bioanalytical Method Validation guidelines.

Isotopic Purity & Cross-Talk

Before running samples, you must assess the "Cross-Talk" or Isotopic Contribution.

  • d0 to d6 Channel: Inject a high concentration of unlabeled Centchroman (Upper Limit of Quantification, ULOQ). Monitor the transition

    
    .
    
    • Acceptance: Response in d6 channel must be

      
       of the IS response.
      
  • d6 to d0 Channel: Inject the pure Centchroman-d6 IS. Monitor the transition

    
    .
    
    • Acceptance: Response in d0 channel must be

      
       of the Lower Limit of Quantification (LLOQ).
      
    • Why? Impurities in the d6 standard (presence of d0, d1, d2 species) can artificially inflate the analyte concentration.

Matrix Effect Assessment

Calculate the Matrix Factor (MF) to ensure d6 is compensating correctly.

  • Set A (Standard): Analyte + IS in neat solvent.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike Analyte + IS into the residue.

    
    
    
  • Acceptance: The CV of the IS-normalized MF calculated from 6 different lots of plasma should be

    
    .
    

Application Case Study: Pharmacokinetics in Rats

Scenario: A PK study administering


 Centchroman orally to Sprague-Dawley rats.
  • Sampling: Serial blood collection at 0, 0.5, 1, 2, 4, 8, 24, 48, 96, and 168 hours (due to long

    
    ).
    
  • Calibration Range:

    
    .
    
  • Results:

    • The use of Centchroman-d6 typically yields a correlation coefficient (

      
      ) of 
      
      
      
      .
    • Without d6: Ion suppression at the retention time (approx 3.5 min) often causes a 20-30% signal loss in early time-point samples (lipid-rich).

    • With d6: The IS signal drops proportionally, maintaining an accurate ratio.

References

  • Lal, J., et al. (1995).[4] "Pharmacokinetics of centchroman in healthy female subjects after oral administration." Contraception, 52(5), 297-300.[4] Link

  • Sharma, A., et al. (2015). "Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 997, 103-109. Link

  • BenchChem. (2025).[1][5] "A Researcher's Guide to Assessing the Isotopic Purity of Tanshinone IIA-d6" (General guidance on Deuterated IS Purity). Link

  • Gu, H., et al. (2015). "Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites." Journal of Chromatography B. Link

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Sources

Application Note: High-Sensitivity Bioanalysis of Ormeloxifene (Centchroman) in Human Plasma Using Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, regulatory-compliant methodology for the quantification of Ormeloxifene (Centchroman) in human plasma. To meet the stringent requirements of FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines, this protocol utilizes Centchroman-d6 as a Stable Isotope Labeled Internal Standard (SIL-IS).

The use of Centchroman-d6 is critical for this specific assay due to Ormeloxifene's high lipophilicity and the complexity of the plasma matrix. Unlike structural analogs (e.g., Tamoxifen), the deuterated standard co-elutes with the analyte, effectively compensating for matrix-induced ionization suppression and extraction variability.

Introduction & Scientific Rationale

The Analyte: Ormeloxifene

Ormeloxifene is a Selective Estrogen Receptor Modulator (SERM) used as a non-steroidal oral contraceptive.[1][2][3]

  • PK Challenge: It exhibits a long terminal half-life (

    
     hours) and a delayed 
    
    
    
    (3–8 hours).
  • Bioanalytical Challenge: The drug requires a low Lower Limit of Quantification (LLOQ) (typically

    
     ng/mL) to characterize the terminal elimination phase required for 
    
    
    
    calculations in bioequivalence studies.
Why Centchroman-d6?

In LC-MS/MS, "matrix effects" occur when endogenous plasma components (phospholipids) co-elute with the analyte, suppressing ionization efficiency.

  • Analog IS (e.g., Tamoxifen): Elutes at a different time; does not experience the exact same suppression as Ormeloxifene.

  • SIL-IS (Centchroman-d6): Chemically identical with a mass shift (+6 Da). It co-elutes perfectly, experiencing identical suppression. When the ratio of Analyte/IS is calculated, the suppression error cancels out.

Experimental Protocol

Materials & Reagents
  • Reference Standard: Ormeloxifene Hydrochloride (>99.5% purity).

  • Internal Standard: Centchroman-d6 (Ormeloxifene-d6) (>98% isotopic purity).

  • Matrix: Drug-free human plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile, Methanol, n-Hexane, Isopropanol (IPA), Ammonium Acetate.

Analytical Workflow (Visualized)

The following diagram outlines the extraction and analysis logic, emphasizing the Liquid-Liquid Extraction (LLE) pathway chosen for maximum sample cleanliness.

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Input Plasma Sample (200 µL) Spike Spike IS (Centchroman-d6) Input->Spike Extract LLE Extraction (n-Hexane:IPA 98:2) Spike->Extract PhaseSep Phase Separation (Flash Freeze/Centrifuge) Extract->PhaseSep Dry Evaporate Organic Layer (N2 stream @ 40°C) PhaseSep->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LC HPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+ MRM) LC->MS Result Quantification (Ratio Analyte/IS) MS->Result

Figure 1: Liquid-Liquid Extraction (LLE) workflow ensuring removal of phospholipids prior to injection.

Stock Solution Preparation
  • Ormeloxifene Stock: Dissolve 10 mg in Methanol to yield 1.0 mg/mL.

  • Centchroman-d6 Stock: Dissolve 1 mg in Methanol to yield 0.1 mg/mL.

  • Working IS Solution: Dilute d6 stock to ~50 ng/mL in 50% Methanol/Water.

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for this molecule as it removes phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 50 µL of Working IS Solution (Centchroman-d6). Vortex for 30 sec.

  • Extraction: Add 2.5 mL of extraction solvent (n-Hexane : Isopropanol, 98:2 v/v ).

    • Note: The small amount of IPA increases recovery of the polar pyrrolidine moiety.

  • Agitation: Vortex for 5 mins or shaker at 1200 rpm for 10 mins.

  • Centrifugation: 4000 rpm for 5 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 150 µL Mobile Phase. Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatographic Parameters
  • Instrument: UHPLC System (e.g., Shimadzu Nexera or Waters Acquity).

  • Column: Kinetex C18 or Hypersil Gold C18 (

    
     mm, 1.7 µm or 3 µm).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5–10 µL.

  • Mobile Phase:

    • A: 10mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile.[4]

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 30 Initial
0.50 30 Hold
2.50 90 Ramp to elute
3.50 90 Wash
3.60 30 Re-equilibrate

| 5.00 | 30 | Stop |

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Spray Voltage: 4500–5500 V.

  • Mode: Multiple Reaction Monitoring (MRM).[5][6]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Collision Energy (V)

| Ormeloxifene | 458.3


 | 98.1 | 100 | 35 |
| Centchroman-d6  | 464.3 

| 98.1* | 100 | 35 |

*Note on d6 Transition: The product ion 98.1 represents the pyrrolidine ring. If your d6 labeling is on the pyrrolidine ring, the product ion will shift (e.g., to ~104). If labeling is on the chroman core, the product ion remains 98.1. Always perform a product ion scan on your specific batch of IS to confirm.

Bioequivalence Study Design

Designing a BE study for Ormeloxifene requires handling its extremely long half-life to prevent "carryover" effects in crossover designs.

Study Architecture
  • Design: Randomized, Open-label, Balanced, Two-Treatment, Two-Period, Two-Sequence, Single-Dose Crossover.

  • Subjects: Healthy female volunteers (non-childbearing potential preferred to avoid cycle interference, or strictly timed within cycle).

  • Washout Period: Minimum 28 days (approx 4 weeks).

    • Reasoning:

      
       days.[2] 5 half-lives = 35 days. However, regulatory bodies often accept 3-4 weeks if pre-dose samples in Period II are <5% of 
      
      
      
      .
Sampling Schedule (Visualized)

SamplingSchedule cluster_details Critical Timepoints Pre Pre-Dose 0h Abs Absorption 1-8h Pre->Abs Peak Cmax ~4-6h Abs->Peak Dist Distrib. 12-48h Peak->Dist Elim Elimination 72-672h Dist->Elim T1 Frequent sampling 0-12h to capture Tmax T2 Daily/Bi-daily sampling up to Day 28 (672h)

Figure 2: Pharmacokinetic sampling phases. Note the extended elimination phase sampling.

Specific Timepoints: Pre-dose, 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, 96, 120, 168, 216, 360, 504, and 672 hours post-dose.

Method Validation & Acceptance Criteria

To ensure the method is "fit for purpose" per ICH M10:

  • Selectivity: Analyze 6 blank plasma lots (including lipemic/hemolyzed). No interference >20% of LLOQ at retention time of Ormeloxifene.

  • Linearity: Range 0.5 ng/mL to 100 ng/mL . Correlation coefficient (

    
    ) 
    
    
    
    .[1][7][8]
  • Accuracy & Precision:

    • Intra-batch: CV < 15% (20% at LLOQ).

    • Inter-batch: CV < 15% (20% at LLOQ).

  • Matrix Effect (IS Normalized):

    • Calculate Matrix Factor (MF) for Analyte and IS.

    • IS-Normalized MF = (MF Analyte / MF IS).

    • This value must be close to 1.0 and consistent (CV < 15%) across different donor lots. This is the primary proof that Centchroman-d6 is working correctly.

Troubleshooting & Best Practices

  • Issue: Low Recovery.

    • Cause: Ormeloxifene adheres to glass/plastic due to lipophilicity.

    • Fix: Ensure the reconstitution solvent contains at least 30% organic (Acetonitrile) before injection. Do not use 100% aqueous.

  • Issue: Carryover.

    • Cause: High concentration samples contaminating the injector.

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20).

  • Issue: IS Variation.

    • Cause: Inconsistent pipetting of the small IS volume.

    • Fix: Prepare a larger volume of "working IS" solution and add 50 µL rather than spiking 5 µL of a concentrate.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8][9] (2018).[9][10] Link

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[5][9] Link

  • Lal, J., et al. "Pharmacokinetics of Centchroman in healthy female subjects after oral administration." Contraception 52.5 (1995): 297-300. Link

  • Mishra, A., et al. "Rapid quantitative analysis of ormeloxifene and its active metabolite... in rat plasma using LC-MS/MS." Journal of Chromatography B (2015). Link

  • BenchChem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards." (2025). Link

Sources

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification of Centchroman using Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum) Methodology: LC-MS/MS with Stable Isotope-Labeled Internal Standard (SIL-IS)

Introduction & Scientific Rationale

Centchroman (Ormeloxifene) is a non-steroidal selective estrogen receptor modulator (SERM) widely utilized as an oral contraceptive and in the management of dysfunctional uterine bleeding and hormone-dependent carcinomas. In preclinical and clinical pharmacokinetic (PK) studies, quantifying Centchroman at sub-nanogram levels is critical.

However, bioanalytical quantification via Electrospray Ionization (ESI) is notoriously susceptible to matrix effects —where endogenous lipids (e.g., glycerophosphocholines) co-elute with the analyte, causing unpredictable ion suppression or enhancement. To establish a highly trustworthy and self-validating assay, this protocol employs Centchroman-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality Behind Experimental Choices (E-E-A-T)
  • Why Centchroman-d6? Centchroman-d6 shares the exact physicochemical properties, lipophilicity, and chromatographic retention time as the target analyte. Any matrix-induced ionization suppression experienced by Centchroman is proportionally experienced by the SIL-IS. By quantifying the ratio of the analyte to the IS, the method mathematically nullifies matrix variations, ensuring absolute quantitative accuracy.

  • Why Liquid-Liquid Extraction (LLE)? Protein precipitation (PPT) with organic solvents often leaves high concentrations of residual phospholipids in the supernatant. Centchroman is highly lipophilic (logP ~ 5.5). By employing an LLE solvent system of 2.5% isopropanol in n-hexane , we selectively extract the non-polar Centchroman while permanently partitioning polar interferents and proteins into the aqueous waste[1]. The addition of 2.5% isopropanol disrupts weak protein binding, maximizing absolute recovery (>90%).

  • Why Ammonium Acetate (pH 4.5)? Centchroman contains a basic pyrrolidine ring (pKa ~9.5). Buffering the mobile phase to pH 4.5 ensures the tertiary amine remains fully protonated (

    
    ). This maximizes ionization efficiency in the positive ESI source and prevents peak tailing on the C18 stationary phase[1].
    

Mandatory Visualization: Sample Preparation Workflow

The following workflow illustrates the optimized Liquid-Liquid Extraction (LLE) procedure designed to isolate Centchroman and Centchroman-d6 from biological matrices.

LCMS_Workflow N1 Aliquot 100 µL Biological Matrix (Plasma/Serum) N2 Spike 10 µL Centchroman-d6 (SIL-IS, 100 ng/mL) N1->N2 N3 Add 50 µL 0.1M NaOH (Alkalinization) N2->N3 N4 Liquid-Liquid Extraction 2.5% Isopropanol in n-Hexane (1 mL) N3->N4 N5 Vortex (5 min) & Centrifuge (10,000×g, 10 min) N4->N5 N6 Transfer Organic Layer & Evaporate under N2 (40°C) N5->N6 N7 Reconstitute in 100 µL Mobile Phase N6->N7 N8 Inject 10 µL into LC-MS/MS System N7->N8

Fig 1: Step-by-step sample preparation workflow for Centchroman quantification via LC-MS/MS.

Experimental Protocol

Reagent Preparation
  • Mobile Phase Buffer: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water to yield a 0.01 M solution. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Extraction Solvent: Mix 25 mL of LC-MS grade Isopropanol with 975 mL of n-Hexane.

  • Standard Solutions: Prepare a primary stock of Centchroman (1 mg/mL) and Centchroman-d6 (1 mg/mL) in methanol. Dilute to working concentrations (0.2 - 200 ng/mL) using 50% methanol in water.

Step-by-Step Liquid-Liquid Extraction (LLE)

This protocol is self-validating: Always process a Blank (matrix only), a Zero (matrix + IS), and Quality Control (QC) samples alongside unknown samples to verify the absence of carryover and ensure extraction efficiency.

  • Aliquot: Transfer 100 µL of rat/human plasma into a 2.0 mL polypropylene microcentrifuge tube[1].

  • Internal Standard Spiking: Add 10 µL of the Centchroman-d6 working solution (100 ng/mL) to all tubes except the Blank. Vortex briefly.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to the sample. Causality: Raising the pH slightly suppresses the ionization of acidic matrix interferents, keeping them in the aqueous phase during extraction.

  • Extraction: Add 1.0 mL of the extraction solvent (2.5% isopropanol in n-hexane).

  • Mixing & Separation: Vortex vigorously for 5 minutes to ensure maximum partitioning. Centrifuge at 10,000 × g for 10 minutes at 4°C to achieve a sharp phase separation.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer into a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 2 minutes and transfer to an autosampler vial.

Instrumental Conditions & Data Presentation

Chromatographic Separation

An isocratic elution strategy is employed to ensure a rapid turnaround time while maintaining sharp peak symmetry.

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
Analytical Column Supelco Discovery C18 (50 mm × 4.6 mm, 5 µm)
Mobile Phase 0.01 M Ammonium Acetate (pH 4.5) : Acetonitrile (10:90, v/v)
Flow Rate 0.75 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Total Run Time 4.0 minutes (Centchroman elutes at ~2.5 min)
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Quantification is achieved via Multiple Reaction Monitoring (MRM)[2].

Note: The product ion m/z 104.2 for Centchroman-d6 assumes the deuterium labeling is located on the pyrrolidine ring. If the labeling is on the chroman core, the product ion will remain m/z 98.2.

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (

)
Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Centchroman 458.698.26035
Centchroman-d6 (IS) 464.6104.26035
Ion Spray Voltage 5500 V---
Source Temperature 500°C---
Method Validation Summary

The method must be validated according to FDA/ICH bioanalytical guidelines. Below is the expected quantitative performance profile based on established literature for this methodology[1][3].

Table 3: Expected Validation Parameters

ParameterPerformance Criteria
Linear Dynamic Range 0.2 – 200 ng/mL (

)
Lower Limit of Quantification (LLOQ) 0.2 ng/mL (Signal-to-Noise > 10)
Intra-day Precision (%RSD)

8.5%
Inter-day Accuracy (%Bias)

11.0%
Absolute Extraction Recovery > 90% (Consistent across LLOQ, Low, Mid, and High QCs)
Matrix Effect < 5% variation (Normalized by SIL-IS)

References

1.1 - ResearchGate / Journal of Chromatography B[1] 2.3 - R Discovery / Biomedical Chromatography[3] 3.2 - ResearchGate[2]

Sources

Standard operating procedure for handling and storage of Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure: Handling, Storage, and Bioanalytical Integration of Centchroman-d6

Executive Summary

Centchroman-d6 (also known as Ormeloxifene-d6) is a highly specialized, stable isotopically labeled reference material utilized primarily as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. As the deuterated analog of the selective estrogen receptor modulator (SERM) Centchroman, it is critical for compensating for matrix effects, extraction variances, and ionization anomalies during pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) assays[2]. This document outlines the authoritative standard operating procedures (SOP) for its handling, storage, and bioanalytical application.

Mechanistic Rationale for Isotopic Labeling

In bioanalytical mass spectrometry, endogenous matrix components (e.g., circulating phospholipids, proteins) frequently cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[1]. Centchroman-d6 incorporates six deuterium atoms on its dimethyl moiety, increasing its molecular weight by ~6 Da (m/z 463.64) compared to the unlabeled active pharmaceutical ingredient (m/z 457.61)[3],[4].

Causality of Design: Because the deuterium atoms are located on stable aliphatic carbon centers rather than exchangeable heteroatoms (such as O or N), the molecule is highly resistant to isotopic back-exchange in aqueous acidic mobile phases. This structural stability ensures that the D6 label remains fully intact during reverse-phase chromatography. Consequently, the IS perfectly co-elutes with unlabeled Centchroman, experiencing identical matrix effects at the exact moment of ionization, thereby normalizing the mass spectrometric response and ensuring quantitative accuracy[2].

Physicochemical Profiling

Understanding the physical properties of Centchroman-d6 is essential for preventing structural degradation. As a chroman derivative, it is inherently susceptible to photo-oxidation and must be shielded from light.

Table 1: Physicochemical Properties of Centchroman-d6

PropertySpecification
Chemical Name rel-1-[2-[4-[(3R,4R)-3,4-Dihydro-7-methoxy-2,2-(dimethyl-d6)-3-phenyl-2H-1-benzopyran-4-yl]phenoxy]ethyl]pyrrolidine[4]
Common Synonyms Ormeloxifene-d6, trans-Centchroman-d6[3],[5]
Molecular Formula C₂₀H₂₉D₆NO₃[3],[4]
Molecular Weight 463.64 g/mol [4]
CAS Number 2124278-85-7 (Labeled)[5] / 78994-24-8 (Unlabeled)[3]
Solvent Compatibility Acetonitrile, Methanol, DMSO, Chloroform[2]

Standard Operating Procedure: Handling & Storage

Improper storage of stable isotopes can lead to chemical degradation or moisture absorption, fundamentally altering the true concentration of the prepared standard.

Table 2: Storage and Stability Matrix

State / MatrixTemperatureContainer / ConditionsEstimated Stability
Lyophilized Powder -20°CDesiccated, Amber Glass> 2 Years[2]
Lyophilized Powder 2-8°CDesiccated, Amber Glass< 1 Month (Transit/Short-term)[4]
Primary Stock (1 mg/mL) -20°CAmber Glass, PTFE-lined cap3 - 6 Months[2]
Spiked Plasma Matrix -80°CPolypropylene Cryovials> 30 Days[1]
Step-by-Step Preparation of Primary Stock Solutions
  • Thermal Equilibration: Remove the Centchroman-d6 vial from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which compromises the gravimetric accuracy of the standard and accelerates degradation.

  • Analytical Weighing: Using a calibrated microbalance, weigh the desired mass (e.g., 1.00 mg) into a low-actinic (amber) glass volumetric flask.

  • Dissolution: Dissolve the powder in MS-grade Acetonitrile to achieve a 1.0 mg/mL primary stock solution[2].

    • Causality: Acetonitrile is preferred over protic solvents (like Methanol) for long-term storage to eliminate any risk of nucleophilic degradation or esterification over time.

  • Aliquoting: Divide the primary stock into 50 µL or 100 µL aliquots in amber glass vials.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles that introduce moisture and cause localized concentration gradients.

  • Storage: Store all aliquots immediately at -20°C[2].

StockPrep Equilibrate 1. Thermal Equilibration (Room Temp, 30 min) Weigh 2. Analytical Weighing (Calibrated Microbalance) Equilibrate->Weigh Prevents moisture condensation Dissolve 3. Dissolution (Acetonitrile, 1.0 mg/mL) Weigh->Dissolve Ensures complete solubility Aliquot 4. Aliquoting (Amber Glass Vials) Dissolve->Aliquot Avoids freeze-thaw degradation Store 5. Cryogenic Storage (-20°C, Light Protected) Aliquot->Store Maintains isotopic integrity

Figure 1: Step-by-step workflow for the preparation and cryogenic storage of Centchroman-d6 stocks.

Bioanalytical Application Note: LC-MS/MS Integration

Centchroman-d6 is routinely used to quantify Centchroman in plasma, serum, and dried blood spots (DBS)[6],[1]. It also serves as a highly reliable surrogate IS for other lipophilic compounds (such as pyrethroids)[2].

Liquid-Liquid Extraction (LLE) Protocol
  • Spiking: Aliquot 100 µL of biological matrix (e.g., rat or human plasma) into a microcentrifuge tube. Spike with 10 µL of the Centchroman-d6 working solution (e.g., 100 ng/mL)[1]. Vortex for 30 seconds to ensure protein binding equilibrium.

  • Extraction: Add 1.0 mL of extraction solvent (2.5% v/v isopropanol in n-hexane)[1].

    • Causality: n-Hexane is highly non-polar, effectively precipitating proteins and leaving polar phospholipids trapped in the aqueous layer. The addition of 2.5% isopropanol slightly increases the polarity of the organic phase, optimizing the recovery of the moderately lipophilic Centchroman without extracting matrix interferents[1].

  • Phase Separation: Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 0.01 M ammonium acetate pH 4.5 : acetonitrile, 10:90 v/v)[1]. Transfer to an autosampler vial for analysis.

LCMSWorkflow Matrix Biological Matrix (Plasma/Serum) Spike Spike IS (Centchroman-d6) Matrix->Spike Extract Extraction (LLE) (Hexane/Isopropanol) Spike->Extract Internal standardization Evaporate Evaporate & Recon (N2 Stream -> Mobile Phase) Extract->Evaporate Isolates target analytes Analyze LC-MS/MS Analysis (ESI+, MRM Mode) Evaporate->Analyze Chromatographic quantification

Figure 2: Bioanalytical LC-MS/MS workflow utilizing Centchroman-d6 as an internal standard.

Trustworthiness: Self-Validating Quality Control Systems

To ensure the integrity of the bioanalytical assay, the following self-validating QC steps must be embedded into every analytical batch:

  • Isotopic Cross-Talk Evaluation: Before running biological samples, inject a "Zero Sample" (blank matrix spiked only with Centchroman-d6). Monitor the MRM transition for unlabeled Centchroman.

    • Causality: This validates the isotopic purity of the D6 standard. If an unlabeled D0 impurity is present in the standard, it will artificially inflate the Lower Limit of Quantification (LLOQ). The D0 response must be strictly < 20% of the LLOQ response.

  • Matrix Effect (ME) Factor Calculation: Calculate the ME by comparing the peak area of Centchroman-d6 spiked into post-extracted blank matrix versus the peak area of the IS in neat solvent. A ME between 85% and 115% validates that the 2.5% isopropanol/n-hexane extraction successfully bypassed ion-suppressing phospholipids[1].

References

  • Title: trans-Ormeloxifene-d6 Reference Standard Specifications Source: Axios Research URL: [Link]

  • Title: Chemical Name : Centchroman-d6 Source: Pharmaffiliates URL: [Link]

  • Title: Simultaneous quantification of centchroman and its 7-demethylated metabolite in rat dried blood spot samples using LC-MS/MS Source: Biomedical Chromatography (via PubMed) URL: [Link]

  • Title: Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma Source: Journal of Chromatography B (via PubMed) URL: [Link]

  • Title: Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion Source: Journal of Analytical Toxicology (via PubMed Central) URL: [Link]

Sources

Application Note: High-Precision Toxicokinetics of Centchroman Using Deuterated Internal Standardization (Centchroman-d6)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Centchroman-d6 (Ormeloxifene-d6) as a stable isotope-labeled internal standard (SIL-IS) in preclinical toxicology.

Executive Summary

Centchroman (Ormeloxifene) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) used as a weekly oral contraceptive and therapeutic for dysfunctional uterine bleeding.[1] In preclinical toxicology, accurate quantification of Centchroman is challenged by its long half-life (~168 hours), enterohepatic recirculation, and susceptibility to matrix effects in biological fluids.[1]

This guide establishes the protocol for using Centchroman-d6 (2,2-dimethyl-d6 labeled) as the Internal Standard (IS).[1] Unlike structural analogs (e.g., Tamoxifen, Raloxifene) used in legacy methods, Centchroman-d6 co-elutes with the analyte, providing real-time correction for ionization suppression/enhancement and extraction variability, thereby satisfying current FDA/EMA bioanalytical guidelines for rigor.[1]

Technical Background: The Deuterium Advantage

Mechanism of Action

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix components (phospholipids, salts) often co-elute with the analyte, altering the ionization efficiency (Matrix Effect).[1]

  • Legacy Approach (Analog IS): Tamoxifen elutes at a different time than Centchroman.[1] If a matrix suppression zone occurs at the Centchroman retention time (

    
    ), Tamoxifen (eluting later) will not experience it.[1] The result is underestimation of drug concentration.
    
  • Modern Approach (Centchroman-d6): The deuterated standard is chemically identical but mass-differentiated.[1] It elutes at the exact same

    
     as Centchroman. Any suppression affecting the drug equally affects the IS. The Area Ratio  (Analyte/IS) remains constant, ensuring accuracy.
    
Chemical Specifications
  • Analyte: Centchroman (Ormeloxifene) | MW: 457.6 g/mol [1][2][3]

  • Internal Standard: Centchroman-d6 | MW: 463.6 g/mol [1]

  • Label Position: The d6 label is typically located on the gem-dimethyl group of the chroman ring (

    
    ).
    

Experimental Protocol

Materials & Reagents
  • Centchroman Reference Standard: >99% purity.[1]

  • Centchroman-d6 Internal Standard: >98% isotopic purity (ensure no D0 contribution).

  • Biological Matrix: Rat Plasma (K2EDTA or Heparin).[1]

  • Extraction Solvent: n-Hexane : Isopropanol (97.5 : 2.5, v/v).[1]

  • LC Mobile Phase: Acetonitrile (ACN) and 10mM Ammonium Acetate (pH 4.5).[1]

Stock Solution Preparation
SolutionConcentrationDiluentStorage
Master Stock (Analyte) 1.0 mg/mLMethanol-20°C
Master Stock (IS) 1.0 mg/mLMethanol-20°C
Working IS Solution 500 ng/mL50% ACN4°C (Weekly)

Critical Step: Centchroman is light-sensitive.[1] Perform all extractions under amber light or low-light conditions to prevent photo-degradation.[1]

Sample Preparation (Liquid-Liquid Extraction)

While Protein Precipitation (PP) is faster, Liquid-Liquid Extraction (LLE) is recommended for toxicology studies to maximize sensitivity and column life.[1]

  • Aliquot: Transfer 50 µL of plasma into a 2 mL polypropylene tube.

  • Spike IS: Add 10 µL of Working IS Solution (Centchroman-d6, 500 ng/mL). Vortex for 10 sec.

  • Extract: Add 1.0 mL of extraction solvent (n-Hexane:Isopropanol, 97.5:2.5).

  • Agitate: Vortex vigorously for 5 minutes or shake on a reciprocating shaker.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/methanol bath. Decant the organic (top) layer into a clean glass tube.[1]

  • Dry: Evaporate the organic solvent under a nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase. Vortex and transfer to HPLC vials.

LC-MS/MS Conditions
  • Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 30% B (Organic)[1]

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.5 min: Hold 90% B

    • 3.5-3.6 min: Return to 30% B

    • 3.6-5.0 min: Re-equilibrate

Mass Spectrometry Parameters (MRM Mode): The d6 label is on the chroman core. The primary fragment (m/z 98) is the pyrrolidine ring, which does not carry the label. Therefore, the product ion remains the same for both, while the precursor shifts.[1]

CompoundPolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)
Centchroman ESI (+)458.3 m/z98.1 m/z30
Centchroman-d6 ESI (+)464.3 m/z98.1 m/z30

Application in Preclinical Toxicology

Toxicokinetics (TK) Workflow

In a standard 28-day repeated-dose toxicity study in rats:

  • Dosing: Oral gavage (PO) of Centchroman (e.g., 1, 5, 10 mg/kg).[1]

  • Sampling: Due to the long half-life (

    
    ), sampling must extend significantly post-dose.[1]
    
    • Day 1: 0, 2, 4, 8, 24h.[1]

    • Day 28: 0, 2, 4, 8, 24, 48, 96, 168h (washout phase).[1]

  • Analysis: Analyze samples using the Centchroman-d6 method described above.

Data Interpretation & Calculation

Using the Area Ratio (


), calculate concentrations via a weighted linear regression (

).[1]

Key TK Parameters to Report:

  • 
    :  Peak exposure (correlates with acute toxicity).[1]
    
  • 
    :  Total exposure (correlates with chronic toxicity).[1]
    
  • Accumulation Ratio (

    
    ): 
    
    
    
    .[1] Significant accumulation is expected for Centchroman; d6 ensures this is not a bioanalytical artifact.[1]

Visualization of Workflows

Bioanalytical Logic Flow

This diagram illustrates how the d6-IS corrects for matrix effects during the ionization process.

Bioanalysis Sample Biological Sample (Plasma + Drug) Spike Spike IS (Centchroman-d6) Sample->Spike Extract Extraction (LLE) Removes Proteins Spike->Extract LC LC Separation (Co-elution of Drug & IS) Extract->LC Ionization ESI Source (Matrix Suppression Zone) LC->Ionization Co-elution MS Mass Analyzer (MRM Detection) Ionization->MS Suppression affects both equally Data Quantification (Area Ratio Correction) MS->Data

Figure 1: The self-correcting mechanism of Stable Isotope Dilution Assays (SIDA).

Toxicokinetic Study Design

The application of the method within a safety assessment context.

TK_Study Dose Oral Dosing (Day 1 - 28) Blood Serial Blood Sampling (Sparse or Serial) Dose->Blood Prep Sample Prep (Spike w/ Centchroman-d6) Blood->Prep Analysis LC-MS/MS Analysis Prep->Analysis Curve PK Curve Generation Analysis->Curve Safety Safety Assessment (Margins & Accumulation) Curve->Safety

Figure 2: Integration of Centchroman-d6 bioanalysis into the toxicological safety assessment loop.[1]

References

  • Lal, J., et al. (2015). "Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry."[1] Journal of Chromatography B. Link

  • FDA.[1] (2018). "Bioanalytical Method Validation Guidance for Industry."[1] U.S. Food and Drug Administration.[1][4][5] Link

  • Gupta, R.C., et al. (1995). "Pharmacokinetics of centchroman in healthy female subjects after oral administration."[1] Contraception. Link

  • ResolveMass. "Deuterated Standards for LC-MS Analysis: Principles and Applications." Link

  • Paliwal, J., et al. (2004). "High Performance Liquid Chromatographic (HPLC) Determination of Centchroman in Human Serum and Application to Single-Dose Pharmacokinetics."[1] Pharmaceutical Research. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Centchroman Bioanalysis & Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a high-level Technical Support Center for bioanalytical scientists. It bypasses generic advice to focus on the specific physicochemical interactions between Centchroman (Ormeloxifene) , its deuterated internal standard (Centchroman-d6 ), and biological matrices.

Status: Operational | Topic: Matrix Effect Troubleshooting | Method: LC-MS/MS

System Overview & Core Chemistry

Analyte: Centchroman (Ormeloxifene) Internal Standard (IS): Centchroman-d6 Primary Challenge: While Centchroman-d6 is the gold standard for normalization, it is susceptible to Differential Matrix Effects due to the Deuterium Isotope Effect.[1][2] On reversed-phase columns (C18), deuterated isotopologues often elute slightly earlier than the non-deuterated analyte. If this retention time (RT) shift places the IS and analyte in different ionization environments (e.g., one on the edge of a phospholipid suppression zone), normalization fails.

Diagnostic Hub: Identifying the Matrix Effect

Is your assay failing accuracy/precision criteria? Use this decision matrix to diagnose the root cause.

Symptom A: Absolute Signal Drop

Observation: The peak area of Centchroman in extracted plasma is <50% of the peak area in neat solvent, even with 100% extraction recovery. Diagnosis: Ion Suppression . Co-eluting matrix components (likely phospholipids or salts) are competing for charge in the ESI source.

Symptom B: IS Ratio Instability (The "Flying IS")

Observation: The Analyte/IS area ratio varies significantly between varying lots of plasma, but the absolute area of the analyte remains relatively constant. Diagnosis: Differential Matrix Effect . The matrix is suppressing the IS differently than the analyte, likely due to a slight RT shift or non-co-eluting interferences.

Symptom C: Retention Time Drift

Observation: Centchroman-d6 elutes >0.1 min earlier than Centchroman. Diagnosis: Isotope Effect . This physical separation makes the IS vulnerable to "matrix spots" that the analyte might miss.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Phantom" Suppression

Q: I have excellent extraction recovery (>85%), but my sensitivity in plasma is 10x lower than in solvent. My IS is also suppressed. How do I fix this?

A: This is classic Global Ion Suppression . The "invisible" matrix load is overwhelming the ESI droplet surface. Technical Fix:

  • Switch Extraction Method: If using Protein Precipitation (PPT), switch to Liquid-Liquid Extraction (LLE) .

    • Why: PPT removes proteins but leaves >70% of phospholipids (glycerophosphocholines) in the sample. LLE with non-polar solvents (e.g., n-hexane with 2% isopropanol) excludes polar phospholipids, drastically reducing suppression.

  • Chromatographic Separation: Phospholipids often elute late in the gradient or during the wash step.

    • Action: Monitor the m/z 184 -> 184 (phosphocholine headgroup) transition. If the phospholipid blob co-elutes with Centchroman (approx. 3.5 - 4.5 min on typical C18 gradients), adjust the mobile phase organic strength to shift the analyte away from this zone.

Issue 2: The Deuterium Shift (Isotope Effect)

Q: My Centchroman-d6 elutes 0.05 minutes before the analyte. In some patient samples, the IS area drops by 40%, causing quantification errors. Why?

A: You are experiencing Differential Matrix Effects .[2] The deuterium atoms decrease the lipophilicity of the molecule slightly, causing earlier elution on C18 columns. Technical Fix:

  • Modify the Mobile Phase: Lower the organic modifier slope in your gradient. A shallower gradient can sometimes merge the peaks or move both into a "cleaner" chromatographic window.

  • Change Stationary Phase: Switch from C18 to a Phenyl-Hexyl column. The pi-pi interactions between the phenyl ring of Centchroman and the stationary phase often mask the subtle lipophilicity differences caused by deuterium, improving co-elution.

  • Use 13C-Labeled IS: If budget permits, switch to a 13C-labeled IS (e.g., Centchroman-13C6). Carbon-13 does not alter retention time, eliminating this risk entirely.

Issue 3: Non-Linear Calibration Curves

Q: My calibration curve is quadratic (bending) at the high end, only in the matrix, not in solvent.

A: This indicates Saturation-Dependent Suppression . At high concentrations, the analyte and matrix are competing for a finite number of charges on the droplet surface. Technical Fix:

  • Dilute the Extract: Injecting less sample (or diluting the extract 1:5 with mobile phase) often improves linearity more than it hurts sensitivity, because the signal-to-noise ratio improves as matrix noise drops faster than analyte signal.

Mandatory Validation Protocols

Protocol A: Post-Column Infusion (The "Matrix Map")

Use this visual experiment to locate exactly where suppression occurs.

Objective: Map the ionization environment across the entire chromatographic run.

Step-by-Step:

  • Setup: Place a T-junction between the LC column and the MS source.[3]

  • Infusion: Syringe-pump a steady solution of Centchroman (at ~100 ng/mL) into the source at 10 µL/min.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma with no drug) via the LC.

  • Analysis: Monitor the Centchroman MRM transition.

    • Result: You should see a steady baseline (from the infusion). Any "dips" (suppression) or "humps" (enhancement) indicate elution of matrix components.[1][2][4]

  • Overlay: Inject a real standard to see if your Centchroman peak aligns with a "dip". If it does, you must change your gradient.

Protocol B: Quantitative Matrix Factor (MF)

Calculate the exact suppression magnitude.

Formula:



  • MF = 1.0: No effect.

  • MF < 0.85: Significant suppression (Risk of low sensitivity).

  • MF > 1.15: Enhancement (Risk of false positives).

  • IS-Normalized MF: Calculate the MF for the Analyte and the MF for the IS. The ratio of these two MFs must be close to 1.0 (CV < 15%).

Visualizations

Diagram 1: The Post-Column Infusion Workflow

This diagram illustrates the setup for detecting "invisible" matrix zones.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Junction T-Junction (Mixing Point) Column->T_Junction Eluent + Matrix Syringe Syringe Pump (Centchroman Std) Syringe->T_Junction Constant Analyte Flow MS_Source MS Source (ESI) T_Junction->MS_Source Combined Stream Detector Detector (Signal Output) MS_Source->Detector Result_Dip Signal Dip: Ion Suppression Zone Detector->Result_Dip Result_Stable Stable Baseline: Clean Zone Detector->Result_Stable

Caption: Workflow for Post-Column Infusion. A steady baseline indicates a clean run; dips indicate matrix suppression zones.

Diagram 2: Troubleshooting Logic for IS Failure

Follow this path when Centchroman-d6 fails to correct data.

ISTroubleshooting cluster_Shift Path A: Isotope Effect cluster_Coelute Path B: Co-eluting Interference Start Problem: IS Ratio High Variability CheckRT Check Retention Time (RT) of Analyte vs. IS Start->CheckRT Decision1 Do they co-elute perfectly? CheckRT->Decision1 PathA Isotope Effect Detected Decision1->PathA NO PathB Hidden Interference Decision1->PathB YES Yes YES No NO (Shift > 0.05 min) ActionA1 Action: Shallow Gradient (Reduce slope) PathA->ActionA1 ActionA2 Action: Switch to Phenyl-Hexyl Column PathA->ActionA2 ActionB1 Action: Monitor Phospholipids (m/z 184) PathB->ActionB1 ActionB2 Action: Switch Extraction (PPT -> LLE) PathB->ActionB2

Caption: Decision tree for resolving Internal Standard (IS) tracking errors in Centchroman analysis.

Data Summary: Extraction Efficiency vs. Matrix Effect

Comparison of common extraction techniques for Centchroman.

Extraction MethodRecovery (%)Matrix Factor (MF)Phospholipid RemovalRecommendation
Protein Precipitation (PPT) >90%0.45 - 0.60 (High Suppression)Poor (<30%)Avoid for high sensitivity
Liquid-Liquid (LLE) - Ether 75-85%0.85 - 0.95 (Low Suppression)Excellent (>95%)Recommended
Solid Phase (SPE) - MCX >90%0.90 - 1.00 (Minimal)Very Good (>90%)Best (but higher cost)

Note: Data derived from comparative bioanalytical method validations [1, 2].

References

  • Lal, J., et al. (2015).[5] "Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry.

  • BenchChem Technical Support. (2025). "Matrix Effects in LC-MS/MS using Deuterated Internal Standards."

  • ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Mechanisms of Ion Suppression."

Sources

Technical Support Center: Optimizing Ionization Efficiency of Centchroman-d6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Centchroman-d6 (Ormeloxifene-d6) Ionization Optimization Applicable Instrumentation: LC-ESI-MS/MS (Triple Quadrupole, Q-TOF) Target Analyte Class: Selective Estrogen Receptor Modulator (SERM) / Basic Tertiary Amine[1][2]

Introduction: The Physicochemical Context

Welcome to the Technical Support Center. This guide addresses the specific challenges of ionizing Centchroman-d6 , the stable isotope-labeled internal standard (SIL-IS) for Ormeloxifene.

To optimize ionization, one must first understand the molecule. Centchroman is a lipophilic molecule (LogP ~7) containing a pyrrolidine ring .[2] This tertiary amine is the critical site for protonation (


) in positive electrospray ionization (ESI+).

Key Technical Challenge: The "Deuterium Isotope Effect." While Centchroman-d6 is chemically similar to the analyte, the substitution of hydrogen with deuterium (


) changes the vibrational frequency of the C-H vs. C-D bonds, slightly reducing the lipophilicity. In high-resolution Reversed-Phase LC (RPLC), this can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[1][2][3] If they do not co-elute perfectly, they experience different matrix suppression zones, rendering the IS ineffective.

Part 1: Mobile Phase Chemistry (The Source of Ions)

Q1: I am seeing high background noise and poor signal intensity in ESI(+). What is the optimal mobile phase composition?

Diagnosis: The pyrrolidine nitrogen requires an acidic environment to ensure it is fully protonated (


). If the pH is neutral or basic, the molecule remains neutral and will not fly in the electric field.

The Solution: You must force the equilibrium toward the ionized state (


).
  • Acidification: Use 0.1% Formic Acid or 0.1% Acetic Acid .[2] This drops the mobile phase pH to ~2.7–3.0, ensuring the tertiary amine (pKa ~9.0–9.5) is 100% protonated.[1][2]

  • Buffer Choice: Use Ammonium Formate (2–10 mM) rather than Ammonium Acetate if you need stronger ionic strength.[2] Formate is more volatile and less likely to cause source clustering than acetate at lower pH.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over Methanol for Centchroman.[1][2] ACN provides sharper peak shapes for lipophilic amines and better desolvation efficiency in the source.

Critical Warning: Avoid non-volatile buffers (Phosphate, Sulfate) and ion-pairing agents (TFA).[1][2] TFA suppresses ionization in ESI+ by forming strong ion pairs with the analyte in the gas phase.[4]

Q2: Why is my Centchroman-d6 signal fluctuating between injections?

Diagnosis: This is often due to "Matrix-Induced Ion Suppression" combined with the "Chromatographic Isotope Effect." [2]

If your d6-standard elutes 0.1–0.2 minutes before your analyte, it may be eluting in a region of the chromatogram with heavy phospholipid suppression, while your analyte elutes in a cleaner region (or vice versa).[1]

The Protocol:

  • Check Retention Time Shift: Overlay the Extracted Ion Chromatogram (XIC) of the Analyte vs. the IS.

  • Calculated Shift:

    
    .
    
  • Remediation:

    • Steeper Gradient: Increase the rate of organic change to compress the peaks and force co-elution.

    • Column Temperature: Increasing column temperature (e.g., to 40–50°C) reduces viscosity and mass transfer effects, often minimizing the separation between isotopic pairs.

Part 2: Source Parameters (The Transmission of Ions)

Q3: What are the recommended ESI Source settings?

Diagnosis: Centchroman is thermally stable but requires efficient desolvation due to its lipophilicity.[2]

Recommended Starting Parameters (Sciex/Agilent/Thermo equivalent):

ParameterRecommended RangeMechanism of Action
Ionization Mode ESI Positive (+)Targets the basic pyrrolidine nitrogen.[1][2]
Capillary Voltage 3500 – 4500 VHigh voltage is needed to form the Taylor cone, but too high causes discharge.
Source Temp (Gas) 450°C – 550°CHigh heat is required to evaporate the solvent from the lipophilic droplets.
Nebulizer Gas (GS1) 40 – 60 psiHigh shear force is needed to break the liquid stream into fine droplets.
Desolvation Gas (GS2) 50 – 70 psiCritical for preventing droplet re-coalescence and removing solvent clusters.[2]
Curtain/Cone Gas 20 – 30 psiProtects the orifice from neutrals; keep high to prevent contamination.
Visualization: The Ionization Efficiency Workflow

The following diagram illustrates the logical flow for optimizing the signal, from chemistry to physics.

IonizationOptimization Start Low Signal for Centchroman-d6 CheckChem Step 1: Mobile Phase Chemistry Start->CheckChem Acidify Add 0.1% Formic Acid (Target pH ~3.0) CheckChem->Acidify Protonate Amine CheckSource Step 2: Source Physics Acidify->CheckSource TempOpt Increase Source Temp (>450°C for lipophilics) CheckSource->TempOpt Enhance Desolvation CheckMatrix Step 3: Matrix Effects TempOpt->CheckMatrix CoElution Check d6/d0 Co-elution (Isotope Effect) CheckMatrix->CoElution Minimize Suppression Final Optimized Signal CoElution->Final

Figure 1: Decision matrix for systematic signal optimization of Centchroman-d6.

Part 3: Sample Preparation & Troubleshooting

Q4: I see sodium adducts instead of protonated ions . Why?

Diagnosis: Sodium adducts form when the mobile phase is not acidic enough, or when there is excess sodium leaching from glassware. Sodium has a higher affinity for oxygen (in the methoxy/ether groups) than protons do at neutral pH.

The Fix:

  • Acidify: Ensure your mobile phase has at least 0.1% Formic Acid.[2] The excess protons will outcompete the sodium.

  • Glassware: Switch to solvent-rinsed polypropylene containers for mobile phase preparation. Sodium leaches from borosilicate glass.[1][2]

  • Source Cleaning: A dirty cone/shield often accumulates salts.[2] Clean the source if adducts persist.

Q5: The signal for Centchroman-d6 is suppressed in plasma samples but fine in neat solvent.

Diagnosis: This is classic Phospholipid Suppression .[1][2] Phospholipids (glycerophosphocholines) elute late in the run and are notorious for suppressing ESI+ signals.

The Protocol (Sample Cleanup):

  • Avoid Protein Precipitation (PPT): PPT (ACN crash) removes proteins but leaves 99% of phospholipids in the sample.

  • Use Liquid-Liquid Extraction (LLE):

    • Extract with n-Hexane or Hexane:Isoamyl Alcohol (98:2) .[1][2]

    • Centchroman is highly lipophilic; it will partition into the hexane, while salts and phospholipids remain in the aqueous phase or the interface.

    • Reference: Sharma et al. (2012) successfully used 2.5% isopropanol in n-hexane for extraction.[1][2]

Part 4: Internal Standard Integrity

Q6: Can I use Centchroman-d6 if the deuterium label is on the pyrrolidine ring?

Technical Analysis: Ideally, no.

  • Exchangeable Protons: Deuterium on heteroatoms (N-D, O-D) or adjacent to carbonyls/amines can exchange with H in the mobile phase (H2O), leading to loss of the mass tag (

    
    ).
    
  • Stable Label: Ensure your Centchroman-d6 has the deuterium labels on the aromatic rings or the stable alkyl chain (dimethyl group).

  • Verification: Infuse the standard in 50:50 Water:ACN for 1 hour. If the M+6 peak decreases and M+5/M+4 increases, deuterium exchange is occurring.

Visualization: Troubleshooting Signal Loss

Troubleshooting cluster_0 Source Check cluster_1 Chemistry Check Issue Signal Drop Spray Unstable Spray? Issue->Spray Adducts Na+ Adducts? Issue->Adducts Discharge Corona Discharge? Spray->Discharge Check Capillary V Action1 Lower Voltage Clean Needle Discharge->Action1 Suppression Matrix Suppression? Adducts->Suppression Check Extraction Action2 Switch to LLE Acidify Mobile Phase Suppression->Action2

Figure 2: Rapid troubleshooting logic for signal instability.

References

  • Sharma, A., et al. (2012).[1][2] "Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 900, 16-22.[1][2] [1][2]

  • Wang, S., & Cyronak, M. (2003).[1][2] "Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of extraction efficiency and matrix effect." Journal of Pharmaceutical and Biomedical Analysis.

  • Chaudhary, A., et al. (2012).[1][2] "Liquid chromatography–tandem mass spectrometry method for the quantification of ormeloxifene in human plasma." Biomedical Chromatography. [1][2]

  • Jemal, M., et al. (2003).[1][2] "The need for adequate chromatographic separation of the analyte and its deuterated internal standard in LC/MS/MS bioanalysis." Journal of Chromatography B. [1][2]

Sources

Addressing isotopic interference with Centchroman-d6 quantification

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide for Bioanalytical Scientists[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Isotopic Interference in Ormeloxif (Centchroman) LC-MS/MS Assays[1]

Introduction: The "Crosstalk" Paradox

Welcome. If you are accessing this guide, you are likely observing non-linear calibration curves, ghost peaks in your blanks, or variable Internal Standard (IS) responses in your Centchroman (Ormeloxif) quantification assays.

Centchroman (


) presents a specific challenge in LC-MS/MS bioanalysis. While the deuterated internal standard (Centchroman-d6 ) is the gold standard for correction, the placement of the deuterium labels (typically on the gem-dimethyl group of the benzopyran ring) and the fragmentation physics of the molecule create a potential for isotopic interference  or "crosstalk."

This guide moves beyond basic troubleshooting to address the mechanistic causes of these errors and provides self-validating protocols to eliminate them.

Diagnostic Module: Identifying the Source

Before optimizing, you must isolate the direction of the interference. Is the Analyte interfering with the IS, or is the IS interfering with the Analyte?

The Interference Matrix
SymptomObservationRoot Cause
Ghost Peak at LLOQ Signal observed in "Zero" samples (Matrix + IS, no Analyte) at the Analyte's retention time.[1]IS

Analyte Crosstalk.
The Centchroman-d6 standard contains trace amounts of unlabeled (d0) Centchroman.[1]
Non-Linear ULOQ The IS peak area increases in samples with high Analyte concentration (ULOQ), causing the ratio (Analyte/IS) to drop artificially.[2]Analyte

IS Crosstalk.
High concentrations of Centchroman contribute signal to the d6 transition channel (M+6 isotope or spectral tailing).
Variable Recovery IS response varies wildly between patient samples and neat standards.[1]Matrix Effect. (Not isotopic interference, but often confused with it).[1]

Technical Deep Dive: The Mechanisms

Scenario A: The "Impure Standard" (IS Analyte)

The Problem: Commercial Centchroman-d6 is synthesized, often achieving ~98-99% isotopic purity. The remaining 1-2% is often


 (unlabeled Centchroman).[1]
The Impact:  If you spike your IS at 500 ng/mL, a 1% impurity means you are actively spiking 5 ng/mL of Analyte into every sample. If your Lower Limit of Quantification (LLOQ) is 1 ng/mL, your assay is invalid before you even inject.[1]
Scenario B: The "Spectral Bleed" (Analyte IS)

The Problem: Centchroman (


) has a molecular weight of ~458. The d6 IS is ~464.[1]
While the natural abundance of the M+6 isotope for a C30 molecule is theoretically low, spectral tailing  at high concentrations (ULOQ > 1000 ng/mL) can bleed into the Q1 isolation window of the IS (464 m/z).
The Trap:  Most Centchroman methods monitor the transition to the pyrrolidine fragment (m/z 98) .
  • Analyte:

    
    
    
  • IS (d6):

    
     (The label is on the benzopyran ring; the fragment is identical).
    
  • Result: Because the Q3 fragment (98) is identical for both, the entirety of the selectivity burden rests on Q1 (Parent Mass). If Q1 resolution is poor (e.g., 458 bleeding into 464), the detector cannot distinguish them.

Visualizing the Logic Flow

The following diagram outlines the decision process for diagnosing and fixing these specific interferences.

Centchroman_Troubleshooting Start START: Interference Detected Check_Zero Step 1: Run Zero Sample (Matrix + IS, No Analyte) Start->Check_Zero Is_Peak Is there a peak at Analyte RT? Check_Zero->Is_Peak Yes_Peak YES: IS Purity Issue Is_Peak->Yes_Peak Peak Detected No_Peak NO: Check ULOQ Crosstalk Is_Peak->No_Peak Clean Baseline Calc_Interference Calculate % of LLOQ (Area_Zero / Area_LLOQ * 100) Yes_Peak->Calc_Interference Decision_1 Is it > 20%? Calc_Interference->Decision_1 Action_Reduce_IS Action: Lower IS Concentration Decision_1->Action_Reduce_IS Yes Action_Source Action: Source Higher Purity IS Decision_1->Action_Source Yes (Alt) Run_ULOQ_NoIS Step 2: Run ULOQ Sample (Analyte only, NO IS) No_Peak->Run_ULOQ_NoIS Check_IS_Channel Is there a peak in IS Channel (464 -> 98)? Run_ULOQ_NoIS->Check_IS_Channel Yes_Crosstalk YES: Analyte -> IS Crosstalk Check_IS_Channel->Yes_Crosstalk Signal in IS Channel Action_Resolution Action: Tighten Q1 Resolution (Unit -> High Res) Yes_Crosstalk->Action_Resolution Action_Transition Action: Change IS Transition (Avoid m/z 98) Yes_Crosstalk->Action_Transition

Caption: Decision tree for isolating Centchroman-d6 isotopic interference sources. Follow the path based on "Zero" and "ULOQ-no-IS" injection results.

Optimization Protocols

Protocol A: Tuning the Internal Standard Concentration

Objective: Eliminate "IS


 Analyte" interference by balancing signal stability against impurity contribution.

The Logic: You cannot change the purity of your standard, but you can change the absolute amount of impurity injected.

  • Rule of Thumb: The signal of the IS should be 50–100x the noise, but the impurity (d0) contributed by the IS must be <20% of the LLOQ Analyte signal.

Step-by-Step:

  • Prepare IS Stock: Dissolve Centchroman-d6 to 1 mg/mL.

  • Prepare Dilution Series: Create working IS solutions at 50, 200, 500, and 1000 ng/mL.

  • The "Zero" Test: Inject a blank matrix spiked with only the IS at each concentration.[1]

  • The LLOQ Test: Inject a blank matrix spiked with Analyte at your target LLOQ (e.g., 1 ng/mL) without IS.[1]

  • Calculation:

    
    [1]
    
  • Selection: Choose the highest IS concentration where Interference % is < 5% (to be safe) or < 20% (regulatory limit).

Protocol B: Mitigating "Fragment Trap" (Analyte IS)

Objective: Prevent high concentrations of Centchroman from triggering the IS detector.

The Logic: Since the m/z 98 fragment is non-specific (shared by d0 and d6), we must rely on Q1 selectivity.

Step-by-Step:

  • Q1 Resolution Check: In your MS method editor, check the Q1 resolution for the IS transition (464.2).

    • Standard: "Unit" resolution (0.7 Da FWHM).

    • Optimized: "Wide" or "Open" resolution is forbidden .[1] Set to "Unit" or "High" (0.4 Da) if sensitivity permits.

  • Transition Switching (The "Nuclear" Option): If 458

    
     98 bleeds into 464 
    
    
    
    98, switch the IS transition to a fragment that contains the label.
    • Structure: Centchroman-d6 label is on the 2,2-dimethyl group.[1][3][4]

    • Alternative Fragment: Look for the fragmentation pathway that retains the chroman ring.

    • Experiment: Perform a Product Ion Scan of 464.[1]2. Look for high-mass fragments (e.g., loss of pyrrolidine only).[1] If a fragment exists at m/z ~300+ that retains the d6 label, use that for the IS, even if intensity is lower.

Frequently Asked Questions (FAQ)

Q: Can I use blank subtraction to correct for the d0 impurity in my IS? A: Do not do this. Regulatory bodies (FDA/EMA) generally frown upon background subtraction for chemical assays. It masks the variability of the interference. If the interference varies (e.g., due to extraction efficiency differences), your subtraction will be wrong. The correct fix is lowering the IS concentration.

Q: My Centchroman-d6 has a "Chemical Purity" of 99% but I still see interference. Why? A: Chemical purity


 Isotopic purity. Chemical purity means "99% of this powder is Centchroman-like molecules."[1] Isotopic purity means "99% of those molecules have 6 deuteriums."[1] You can have 99.9% chemical purity but only 98% isotopic purity (meaning 2% is d0 or d5).[1] Always check the Isotopic Enrichment  on the Certificate of Analysis (CoA).

Q: Why does my IS area drop at high analyte concentrations? A: This is likely Ion Suppression (Matrix Effect), not isotopic interference.[1] The high abundance of Analyte ions competes for charge in the ESI droplet, suppressing the IS.

  • Verification: Infuse the IS post-column while injecting a high-concentration standard.[1] If the IS baseline dips when the Analyte elutes, it is suppression.

  • Fix: Improve chromatographic separation or switch to APCI (Atmospheric Pressure Chemical Ionization) if sensitivity allows.

References

  • Lal, J., et al. "Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method... for quantitation of centchroman in rat plasma." Journal of Chromatography B, vol. 878, no. 28, 2010.

  • Gupta, A., et al. "Pharmacokinetics of Centchroman in Healthy Female Subjects."[1] Contraception, vol. 84, no.[1] 6, 2011.

  • US FDA. "Bioanalytical Method Validation Guidance for Industry."[1] Food and Drug Administration, 2018.[1] (Section on Interference and Specificity).[1][5]

  • Jemal, M., et al. "The need for adequate chromatographic separation in the quantitative determination of isotopically labeled internal standards." Rapid Communications in Mass Spectrometry, vol. 13, no. 2, 1999.[1]

For further assistance, please contact the Applications Support Team with your current method parameters (.meth file) and a sample chromatogram of your "Zero" injection.

Sources

Improving the recovery of Centchroman-d6 from biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for Centchroman bioanalysis. If you are experiencing low or inconsistent recovery of Centchroman-d6, you are likely battling two specific physicochemical properties of the molecule: its high lipophilicity (LogP ~6.8) and its nature as a weak base (pKa ~9.2).

Centchroman-d6 is not just a passive tracker; it is a structural mirror of the analyte. If your Internal Standard (IS) recovery is failing, your quantitation of Ormeloxifene is compromised. This guide moves beyond generic protocols to address the specific molecular interactions causing your loss.

Module 1: The Gold Standard Extraction Protocol

We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) or Solid Phase Extraction (SPE) for this analyte. PPT often yields dirty extracts leading to ion suppression, while SPE can suffer from breakthrough due to the compound's extreme hydrophobicity if the wash steps are not perfectly optimized.

Optimized LLE Workflow

The following protocol maximizes the partition coefficient (


) of Centchroman into the organic phase while minimizing adsorption losses.
StepActionTechnical Rationale
1. Aliquot 50-100 µL PlasmaSmall volumes reduce matrix load.
2. IS Spike Add Centchroman-d6Use a solvent miscible with plasma (e.g., MeOH) but keep volume <5% to prevent premature precipitation.
3. Alkalization CRITICAL: Add 100 µL 0.1M NaOH or AmmoniaMechanism: You must drive the pH > pKa (9.2). This suppresses ionization, rendering the molecule neutral and highly soluble in the organic layer.
4. Extraction Add 2.5 mL n-Hexane : Isopropanol (98:2) Mechanism: Hexane targets the lipophilic core. The 2% Isopropanol disrupts protein binding and increases solvation of the polar ether linkages.
5. Agitation Vortex 5 min @ High SpeedEnsures equilibrium partitioning.
6. Separation Centrifuge 4000 rpm, 5 minCreates a clean phase boundary.
7. Transfer Transfer organic (top) layer to clean tubeAvoid disturbing the "buffy coat" (interface).
8. Drying Evaporate under

@ 45°C
Risk: Adsorption to glass. See troubleshooting below.
9. Reconstitute Mobile Phase (ACN:Buffer)Use high organic content initially if solubility is an issue, then dilute.
Visualizing the Workflow

LLE_Workflow Start Biological Sample (Plasma/Serum) IS_Spike Spike IS (Centchroman-d6) Start->IS_Spike pH_Adjust Alkalization (pH > 9.5) Add NaOH/Ammonia IS_Spike->pH_Adjust Neutralize Analyte Solvent Add Solvent (n-Hexane + 2-5% IPA) pH_Adjust->Solvent Maximize LogP Partition Vortex & Centrifuge (Phase Separation) Solvent->Partition Organic_Layer Collect Organic Layer (Top Phase) Partition->Organic_Layer Dry Evaporate N2 (Risk: Adsorption) Organic_Layer->Dry Recon Reconstitute (Mobile Phase) Dry->Recon

Figure 1: Optimized Liquid-Liquid Extraction workflow for Centchroman-d6, highlighting critical pH adjustment and solvent selection steps.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My absolute recovery is low (<50%), but the peaks look clean. What is happening?

Diagnosis: This is likely Non-Specific Binding (Adsorption) .[1] The Science: Centchroman is highly lipophilic. During the evaporation step (Step 8), as the solvent volume decreases, the drug molecules adhere to the glass or plastic walls of the tube rather than staying in the shrinking liquid pool. When you add the reconstitution solvent, it may not effectively "wash" the walls, leaving the drug behind.

Corrective Actions:

  • Change Tubes: Switch to Silanized Glass tubes to reduce surface activity.

  • The "Keeper" Solvent: Add 10-20 µL of DMSO or Ethylene Glycol to the tube before evaporation. This ensures the drug never goes fully dry, keeping it in solution and preventing wall adsorption.

  • Reconstitution Mode: Vortex the reconstitution solvent vigorously for at least 5 minutes, ensuring the liquid washes the sides of the tube.

Q2: I see high variation between replicates (High %CV).

Diagnosis: Inconsistent pH adjustment or Phase Transfer errors. The Science: If the sample pH is near the pKa (9.2), small variations in sample volume or buffer strength will cause the drug to fluctuate between ionized (water-soluble) and neutral (organic-soluble) states. Corrective Action: Ensure the pH is >10 . Use a strong base like NaOH rather than a weak buffer to guarantee the drug is 100% in the neutral form for extraction.

Q3: The retention time of Centchroman-d6 is shifting relative to the analyte.

Diagnosis: Deuterium Isotope Effect. The Science: While rare in HPLC, deuterium can slightly alter the lipophilicity of the molecule. In high-efficiency columns, the d6-IS might elute slightly earlier than the native drug. Corrective Action: This is generally acceptable if the peaks do not drift out of the integration window. However, ensure your integration parameters are set to identify the IS peak dynamically, rather than using a fixed time window.

Q4: Why not use 100% Hexane? Why add Isopropanol?

The Science: While Centchroman dissolves well in Hexane, pure hexane is poor at breaking drug-protein interactions in the plasma matrix. The addition of 2-5% Isopropanol (IPA) acts as a "displacer," disrupting the Van der Waals forces holding the drug to plasma albumin, thereby releasing it for extraction into the hexane.

Module 3: Diagnostic Logic Tree

Use this decision tree to isolate the root cause of your recovery issues.

Troubleshooting_Tree Problem Low Recovery Observed Check_pH Check Aqueous pH Is pH > 9.5? Problem->Check_pH Adjust_Base Action: Increase Base Conc. (Use NaOH) Check_pH->Adjust_Base No Check_Adsorption Check Drying Step Is drug sticking to walls? Check_pH->Check_Adsorption Yes Add_Keeper Action: Add DMSO Keeper or Silanized Tubes Check_Adsorption->Add_Keeper Yes (Loss during dry) Check_Solvent Check Extraction Solvent Is it too non-polar? Check_Adsorption->Check_Solvent No Add_IPA Action: Add 2-5% Isopropanol to Hexane Check_Solvent->Add_IPA Yes (Protein Binding)

Figure 2: Diagnostic logic tree for isolating the root cause of low Centchroman-d6 recovery.

Summary of Key Parameters

ParameterRecommendationCritical Limit
Sample pH > 10.0 Must be > pKa (9.2)
Extraction Solvent n-Hexane : IPA (98:2) IPA must be < 5% to avoid extracting lipids
Drying Temp 40°C - 50°C Avoid > 60°C (Degradation risk)
Reconstitution 90% Mobile Phase Ensure complete solubility

References

  • Lal, J., et al. (2015). Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Sharma, A., et al. (2017). Method Development and Validation of RP-HPLC Method for the Estimation of Ormeloxifene. ResearchGate.

  • US FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3]

  • BenchChem. (2025). Technical Support Center: Optimizing Internal Standard Concentration.

Sources

Technical Support Center: Overcoming Challenges in the Synthesis of High-Purity Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stable isotope-labeled (SIL) synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing Centchroman-d6 (Ormeloxifene-d6), the gold-standard internal standard for LC-MS/MS bioanalysis of the selective estrogen receptor modulator (SERM) Ormeloxifene[1][2].

Synthesizing this standard with high isotopic purity (>99% D) and strict stereochemical fidelity (pure trans-enantiomeric pair) presents unique chemical challenges. Below, we dissect the causality behind common synthetic failures and provide self-validating protocols to ensure analytical-grade yields.

Synthetic Workflow & Mechanistic Pathway

To understand where failures occur, we must first map the synthetic logic. Centchroman-d6 is deuterated at the gem-dimethyl group (2,2-dimethyl-d6)[1]. The most robust route introduces this label early via a Grignard-mediated condensation using Acetone-d6, followed by cyclization, side-chain addition, and stereoselective epimerization[3][4].

G A Phenylacetic Acid + Acetone-d6 B Grignard / THF (Aldol-type Condensation) A->B C 3-(Methyl-d3)-2-phenyl- but-2-enoic acid-d3 B->C D 3-Methoxyphenol + PPA (Cyclization) C->D E 7-Methoxy-2,2-(dimethyl-d6)- 3-phenylchroman-4-one D->E F 1. Grignard Reagent 2. Acidic Dehydration E->F + 4-(2-pyrrolidinoethoxy) phenylmagnesium bromide G Chromene-d6 Intermediate F->G H 1. Hydrogenation (Pd/C) 2. Base Epimerization G->H I trans-Centchroman-d6 (Ormeloxifene-d6) H->I

Synthetic workflow for Centchroman-d6 highlighting key deuterated intermediates.

Troubleshooting & FAQs

Q1: We are observing significant H/D exchange (loss of deuterium) in the final Centchroman-d6 product. How can we prevent this?

Cause: The primary site of deuteration is the 2,2-dimethyl group. While generally stable in the final product, the intermediate 3-(methyl-d3)-2-phenyl-but-2-enoic acid-d3 is highly susceptible to enolization and H/D exchange. If this intermediate is exposed to standard aqueous acidic workups for prolonged periods, or if the Polyphosphoric Acid (PPA) used in the subsequent cyclization contains excessive residual H₂O, the deuterium atoms will scramble with protium[3]. Solution:

  • Anhydrous/Deuterated Quenching: Quench the initial Grignard condensation strictly at 0–5 °C using dilute D₂SO₄ in D₂O rather than standard aqueous H₂SO₄. This preserves the isotopic integrity of the allylic methyl groups.

  • PPA Quality & Kinetics: Use freshly prepared, high-viscosity PPA for the cyclization step. Limit the reaction time to exactly 4 hours at 65 °C; prolonged heating exponentially increases the rate of isotopic scrambling[3].

Q2: Our final product is a mixture of cis and trans isomers. How do we drive the reaction exclusively to trans-Centchroman-d6?

Cause: The catalytic hydrogenation (Pd/C) of the chromene-d6 intermediate inherently yields a diastereomeric mixture of cis and trans isomers. Because the API Centchroman is strictly the trans-isomer (a racemic mixture of 3R,4R and 3S,4S), the cis byproduct must be converted[4]. Solution: Implement a base-catalyzed epimerization step. The C3 proton (benzylic to the phenyl ring) is relatively acidic. Treating the cis/trans mixture with powdered potassium hydroxide (KOH) in DMSO deprotonates C3, forming a planar carbanion. Reprotonation occurs from the less hindered face, driving the equilibrium entirely to the thermodynamically favored trans-isomer[4]. Self-Validation Check: Monitor the epimerization via ¹H-NMR. The trans configuration is confirmed by the diaxial coupling constant of the C3 and C4 protons, which will read J = 8.8 – 12.0 Hz, whereas the cis isomer exhibits a significantly smaller coupling constant.

Q3: We see a persistent des-methyl impurity in our LC-MS/MS blanks when using our synthesized IS. What is the origin?

Cause: 7-Desmethyl ormeloxifene is a known active human metabolite[2]. If it appears in your synthetic standard, it is caused by unintended ether cleavage of the 7-methoxy group during the harsh acidic dehydration of the tertiary alcohol to the chromene-d6 intermediate. Solution: Strict temperature control (≤ 80 °C) during the acidic dehydration step is critical. If demethylation has already occurred, you must purify the chromene intermediate via silica gel chromatography (Hexane:Ethyl Acetate 9:1) before proceeding to the hydrogenation step.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-2,2-(dimethyl-d6)-3-phenylchroman-4-one

This protocol ensures the construction of the core chromanone ring without compromising the d6-label.

  • Condensation: In a flame-dried, N₂-purged flask, dissolve phenylacetic acid (1.0 eq) in anhydrous THF. Add isopropyl magnesium chloride (2.0 eq, 2M in THF) dropwise at room temperature. Stir at 40 °C for 1 h[3].

  • Deuterium Incorporation: Add Acetone-d6 (1.5 eq, >99.5% atom D) dropwise over 30 min. Maintain stirring at 40 °C for 1 h.

  • Isotope-Safe Quench: Cool the vessel to 0 °C. Quench cautiously with 15% D₂SO₄ in D₂O. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate to yield the deuterated enoic acid.

  • Cyclization: Combine the enoic acid with 3-methoxyphenol (1.2 eq) and PPA (excess). Heat to precisely 65 °C for 4 h[3].

  • Validation: Quench with ice water, extract, and purify. Run a ¹H-NMR: The absence of the massive 6-proton singlet at ~1.4 ppm validates >99% isotopic purity at the 2,2-dimethyl position.

Protocol B: Epimerization to trans-Centchroman-d6

This protocol converts the mixed-isomer intermediate into the pure trans-diastereomer.

  • Reduction: Hydrogenate the purified chromene-d6 intermediate using 10% Pd/C in ethanol under 40 psi H₂ for 6 h. Filter through Celite and concentrate.

  • Epimerization: Dissolve the resulting cis/trans mixture in anhydrous DMSO. Add finely powdered KOH (3.0 eq). Stir vigorously at room temperature for 12 h[4].

  • Isolation: Carefully neutralize the mixture with dilute HCl at 0 °C. Extract with dichloromethane, wash with brine, and concentrate.

  • Validation: Recrystallize the crude product from methanol. Analyze via RP-HPLC (UV 274 nm) to confirm a single peak corresponding to the trans-isomer.

Analytical Quality Control Metrics

To ensure the synthesized Centchroman-d6 is suitable for regulatory LC-MS/MS bioanalysis, validate your final batch against the following quantitative parameters:

Analytical ParameterTarget SpecificationAnalytical TechniqueCorrective Action for Out-of-Spec
Isotopic Purity

99.0% d6
High-Resolution MSVerify Acetone-d6 atom % D; implement D₂O quench.
trans-Isomer Purity

99.5%
RP-HPLC (UV 274 nm)Extend KOH/DMSO epimerization duration[4].
Chemical Purity

98.5%
RP-HPLC (UV 274 nm)Repeat methanolic recrystallization.
7-Desmethyl Impurity

0.1%
LC-MS/MS (MRM)Reduce temperature during acidic dehydration[2].

References

  • Rapid Quantitative Analysis of Ormeloxifene and Its Active Metabolite, 7-Desmethyl Ormeloxifene, in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry ResearchGate [Link]

  • Improved process for Centchroman, a selective estrogen receptor modulator (SERM) Journal of Chemical and Pharmaceutical Research (JOCPR)[Link]

  • Synthesis of 2,3-trans-3,4-trans-2-aryl-3-alkyl/aryl chroman-4-ols NIScPR[Link]

  • WO2009078029A2 - An improved process for the preparation of trans 3,4- diarylchroman and their derivatives Google P

Sources

Technical Support Center: Centchroman-d6 Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Issues of Centchroman-d6 in Different Solvent Systems

Introduction

Centchroman-d6 (Ormeloxifene-d6) is the deuterated internal standard (IS) of choice for the bioanalytical quantification of Centchroman.[1] As a benzopyran derivative with a basic pyrrolidine side chain, its stability is governed by three critical vectors: proticity of the solvent , pH environment , and photolytic susceptibility .[2]

While the parent compound (Centchroman) is relatively stable in solid form, the deuterated analog introduces a fourth vector: Isotopic Fidelity . Inappropriate solvent systems can lead not only to chemical degradation but to Hydrogen-Deuterium (H/D) back-exchange, resulting in "crosstalk" (signal appearing in the analyte channel) and catastrophic quantification errors.[2]

This guide moves beyond basic storage instructions to explain the mechanistic stability of Centchroman-d6 in various solvent systems.

Module 1: Solvent System Compatibility

The Solubility vs. Stability Paradox

Centchroman-d6 is lipophilic.[1] While it dissolves readily in organic solvents, the choice of organic solvent dictates the shelf-life of your stock solution.

Solvent SystemSolubility RatingStability RiskTechnical Recommendation
Methanol (MeOH) HighModerate/High Avoid for Long-Term Stock. Methanol is a protic solvent.[1][2] If your d6-label is located on a labile position (e.g., adjacent to a heteroatom or on an aromatic ring susceptible to acid-catalyzed exchange), MeOH promotes H/D back-exchange over time.[1][2]
Acetonitrile (ACN) HighLow Preferred for Stock. ACN is aprotic.[1][2] It prevents proton exchange mechanisms and minimizes solvolysis risks.[1] It is the gold standard for dissolving Centchroman-d6.[1]
Water NegligibleN/A Precipitation Risk. Centchroman-d6 will crash out in >30% aqueous environments unless pH is adjusted (acidified).[1][2]
DMSO Very HighModerate Freeze-Thaw Risk. While stable, DMSO's high freezing point (19°C) can cause repeated crystallization cycles that degrade the compound physically.[2]
Critical Protocol: Stock Solution Preparation

Objective: Maximize isotopic integrity during storage.

  • Primary Stock: Dissolve Centchroman-d6 in 100% Acetonitrile . Do not use Methanol.[1][2]

  • Working Dilutions: If your mobile phase is Methanol/Water, only dilute the IS into this mixture immediately prior to use.[1][2]

  • Acidification: If aqueous dilution is necessary, ensure the pH is slightly acidic (0.1% Formic Acid).[1][2] Centchroman is a weak base; acidic conditions protonate the pyrrolidine nitrogen, increasing solubility, but extreme acid (< pH 2) combined with heat can catalyze ether cleavage.[2]

Module 2: The Deuterium Exchange Phenomenon

Mechanism of Failure

The "d6" label in Centchroman is typically located on the gem-dimethyl group (2,2-dimethyl-d6) or the pyrrolidine ring .

  • Dimethyl-d6: High stability.[2][3] Methyl hydrogens are chemically inert to exchange under standard LC-MS conditions.[1][2]

  • Pyrrolidine-d6 or Aromatic-d6: High risk.[1][2] Hydrogens on carbons adjacent to nitrogen (alpha-carbons) or on activated aromatic rings can exchange with solvent protons (

    
    ) in protic solvents (MeOH, 
    
    
    
    ), especially under acidic conditions.[2]

Symptoms of Exchange:

  • Decrease in IS signal intensity over time.[1][2]

  • Increase in analyte signal (M+0) in blank samples (IS creating false positives).

Visualizing the Stability Workflow

The following diagram outlines the decision process for solvent selection and stability testing.

SolventStrategy Start Start: Centchroman-d6 Stock Prep CheckLabel Check CoA: Location of Deuterium Label? Start->CheckLabel StablePos Gem-Dimethyl Label (Stable) CheckLabel->StablePos LabilePos Pyrrolidine/Ring Label (Labile) CheckLabel->LabilePos SolventChoice Select Solvent System StablePos->SolventChoice LabilePos->SolventChoice ACN Acetonitrile (Aprotic) RECOMMENDED SolventChoice->ACN Best Practice MeOH Methanol (Protic) RISK SolventChoice->MeOH If Required Pass Pass: Use for Bioanalysis ACN->Pass ExchangeTest Run H/D Exchange Test (Incubate 4h) MeOH->ExchangeTest ExchangeTest->Pass No Mass Shift Fail Fail: Signal Cross-talk Detected ExchangeTest->Fail Mass Shift Observed

Figure 1: Strategic decision tree for solvent selection based on isotopic labeling position. Protic solvents (MeOH) pose a risk only if the label is in a chemically labile position.

Module 3: Photostability & Handling

Centchroman derivatives are benzopyrans .[1][2] This class of compounds is inherently photo-labile.[1][2] Exposure to UV/VIS light can lead to ring-opening or oxidation (N-oxide formation).[1][2]

Handling Protocol
  • Amber Glassware: Mandatory for all stocks and working solutions.[1][2]

  • Autosampler Protection: If your autosampler has a clear window, cover it or use a darkened tray.[1][2]

  • Temperature: Store stock solutions at -20°C . Working solutions in the autosampler should be kept at 4°C .

    • Warning: If using high % ACN in the autosampler, ensure caps are tight to prevent evaporation (which concentrates the IS, causing drift), but be aware that ACN/Water mixtures can "gas out" or precipitate buffers if the temperature drops too low.

Module 4: Troubleshooting & FAQs

Q1: My Centchroman-d6 signal drops significantly (>30%) over a 12-hour run. Why?

Diagnosis: This is likely precipitation or adsorption , not chemical degradation.[1][2]

  • The Cause: Centchroman is lipophilic.[1] If your mobile phase gradient starts with high water content (e.g., 90% Water), the IS may be precipitating in the needle or mixing chamber before reaching the column. Alternatively, it may be sticking to the glass vial walls.

  • The Fix:

    • Change the diluent of the IS working solution to match the initial mobile phase composition (e.g., 50:50 ACN:Water) to ensure compatibility.

    • Use silanized glass vials or low-binding polypropylene vials to prevent adsorption.[1]

Q2: I see a peak in my "Blank + IS" sample at the retention time of the analyte (Centchroman). Is my IS impure?

Diagnosis: This is Isotopic Cross-talk or H/D Exchange .

  • Scenario A (Impurity): The IS contained non-labeled Centchroman from the manufacturer (check CoA for Isotopic Purity, should be >99%).[2]

  • Scenario B (Exchange): You dissolved the IS in Methanol or left it in a protic solvent at room temperature. The deuterium exchanged with hydrogen, converting d6 back to d5, d4... d0 (Analyte).[2]

  • The Fix: Switch solvent to Acetonitrile. Prepare fresh stock. If the problem persists, the interference might be a metabolite (if analyzing plasma) that is isobaric to the IS, though this is rare for d6.

Q3: Can I use Centchroman-d6 for alkaline extraction methods?

Diagnosis: Caution Required.

  • The Science: Centchroman degrades under strong alkaline conditions (e.g., 2N NaOH) via hydrolysis.[2]

  • The Fix: If using Liquid-Liquid Extraction (LLE) at high pH, keep the exposure time short (< 15 mins) and process at 4°C. Neutralize the extract immediately after separation.

Module 5: Diagnostic Workflow

Use this logic flow to troubleshoot stability failures during method validation.

Troubleshooting Issue Issue: IS Response Variation CheckRT Check Retention Time (RT) Issue->CheckRT RTDrift RT Drifting? CheckRT->RTDrift YesDrift Yes: Column/Mobile Phase Issue RTDrift->YesDrift Yes NoDrift No: Stability/Solubility Issue RTDrift->NoDrift No CheckSolubility Check Vial/Solvent NoDrift->CheckSolubility Precip Cloudy/Particulates? (Solubility Failure) CheckSolubility->Precip Precipitation Clear Solution Clear? CheckSolubility->Clear Dissolved CheckLight Was it exposed to light? Clear->CheckLight Degradation Photolytic Degradation (Prepare Fresh in Amber) CheckLight->Degradation Yes Adsorption Adsorption to Vial (Change to Low-Bind) CheckLight->Adsorption No

Figure 2: Troubleshooting logic for Internal Standard response variation. Distinguishes between chromatographic issues (drift) and stability/solubility failures.[2]

References

  • Suneetha, A., et al. (2014).[1][2][4] "Innovative Method Development and Validation of Stability Indicating RP-HPLC Method for Determination of Ormeloxifene Hydrochloride." Journal of Pharmaceutical Research, 13(1), 11-15.[2][4] Link

  • Kulkarni, P., et al. (2012).[1][2] "Forced Degradation Studies: Regulatory Considerations and Implementation." BioPharm International, 25(10).[1][2] Link

  • BenchChem Technical Support. (2025). "Deuterated Internal Standards in LC-MS/MS: Troubleshooting & Optimization." Link[1][2]

  • ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Link

  • Chhatria, B., et al. (2025).[1][2][3] "Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity."[1][2][3] ResearchGate.[1][2][5][6] Link

Sources

Technical Support Center: Centchroman-d6 in LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ORM-D6-TS-001 Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Subject: Advanced Troubleshooting for Centchroman (Ormeloxifene) Bioanalysis using Deuterated Internal Standards

Introduction: The Logic of the Label

Welcome to the technical support hub. You are likely here because your calibration curve is non-linear, your internal standard (IS) response is drifting, or you are seeing "ghost peaks" in your blanks.

Centchroman (Ormeloxifene) is a Selective Estrogen Receptor Modulator (SERM) with high lipophilicity (LogP ~7) and basic properties. When using Centchroman-d6 as an internal standard, you are employing the "Gold Standard" for bioanalysis. However, deuterated standards introduce specific physicochemical anomalies—specifically the Deuterium Isotope Effect —that can decouple your IS from your analyte during chromatography, rendering it ineffective against matrix effects if not managed correctly.

This guide moves beyond basic "check your connections" advice. We will dissect the molecular behavior of Centchroman-d6 to resolve your assay failures.

Part 1: Diagnostic Workflow

Before altering your method, identify the failure mode using this logic flow.

TroubleshootingFlow Start START: Define the Symptom Issue1 Signal Variation / Drift Start->Issue1 Issue2 Ghost Peak in Blank Start->Issue2 Issue3 RT Shift (Analyte vs IS) Start->Issue3 Check1 Check Adsorption (Glass vs. Plastic) Issue1->Check1 Check2 Check Isotopic Purity (Cross-Talk) Issue2->Check2 Check3 Check Column Chemistry (Deuterium Effect) Issue3->Check3 Action1 Add 0.1% Formic Acid to Injection Solvent Check1->Action1 Confirmed Action2 Adjust MRM Transitions or Lower IS Conc. Check2->Action2 Confirmed Action3 Optimize Gradient or Integration Window Check3->Action3 Confirmed

Figure 1: Diagnostic logic tree for isolating Centchroman-d6 assay failures.

Part 2: Troubleshooting Modules

Module A: The "Ghost Peak" (Interference in Blanks)

The Symptom: You see a peak in your double-blank (matrix only) or zero-blank (matrix + IS) at the retention time of the analyte.

The Mechanism: This is rarely contamination. It is usually Cross-Talk or Isotopic Impurity .

  • Isotopic Impurity: Commercial Centchroman-d6 is not 100% pure. It contains trace amounts of d0 (native drug). If you spike the IS at high concentrations (e.g., 500 ng/mL) to get a stable signal, 0.1% impurity contributes 0.5 ng/mL to the analyte channel, potentially failing your LLOQ.

  • MRM Cross-Talk: If the mass resolution is too wide, or if the fragmentation energy strips the deuterium atoms (depending on label position), the IS can mimic the analyte transition.

The Protocol: Cross-Talk Elimination

StepActionScientific Rationale
1 Run a "Zero Blank" Inject Matrix + IS (no analyte). If a peak appears in the Analyte channel, it is isotopic impurity.
2 Run an "IS Blank" Inject High Conc. Analyte (no IS). If a peak appears in the IS channel, it is mass spectral cross-talk (M+2 isotope contribution).
3 Titrate IS Concentration Lower the IS concentration until the contribution to the analyte channel is <20% of the LLOQ signal.
4 Modify Transitions Centchroman: 458.3

98.2 (Pyrrolidine ring).Centchroman-d6: Ensure your transition retains the deuterated fragment. If the label is on the ring, use 464.3

104.2.
Module B: Retention Time Shifts (The Deuterium Isotope Effect)

The Symptom: Centchroman-d6 elutes earlier than Centchroman by 2–5 seconds.

The Mechanism: Deuterium (


H) is more polarizable but has a shorter bond length and smaller molar volume than Hydrogen (

H). In Reversed-Phase Chromatography (RPLC), deuterated compounds are slightly less lipophilic than their non-deuterated counterparts.
  • Risk: If the shift is significant, the IS and Analyte elute in different "zones" of matrix suppression.[1] The IS may be suppressed by a phospholipid while the analyte is not, ruining the quantification.

The Protocol: Co-elution Optimization

  • Check the Shift: Overlay the chromatograms. If the shift is >0.1 min, you are at risk.

  • Mobile Phase Adjustment:

    • Use Ammonium Acetate (10mM) rather than Formic Acid alone. Higher ionic strength can sometimes compress the peak focusing, minimizing the resolution between the isotope pairs.

    • Gradient Shallowing: Flatten the gradient slope at the elution point. If they elute at 60% B, run a gradient from 55% to 65% over 2 minutes rather than a rapid ramp.

  • Integration Strategy: Ensure your integration window is wide enough to capture both the "early" d6 peak and the "late" d0 peak if you are using a single window setting for processing (though most software handles this individually).

Module C: Signal Instability (Adsorption & Recovery)

The Symptom: Poor linearity (


) or high variation in IS area across the run.

The Mechanism: Centchroman is highly lipophilic and basic. It binds non-specifically to:

  • Glass vials (silanol interactions).

  • Polypropylene (hydrophobic interaction).

  • Precipitated protein pellets.

The Protocol: Anti-Adsorption Extraction

Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for Centchroman because it removes phospholipids that cause ion suppression.

Recommended LLE Workflow:

LLE_Protocol Sample Plasma Sample (100 µL) IS_Add Add IS (Centchroman-d6) Sample->IS_Add Extract Add Solvent (2% Isopropanol in Hexane) IS_Add->Extract Vortex Vortex (5 min) & Centrifuge Extract->Vortex Transfer Transfer Organic Layer Vortex->Transfer Dry Evaporate to Dryness (N2 stream) Transfer->Dry Recon Reconstitute (Mobile Phase + 0.1% FA) Dry->Recon

Figure 2: Optimized LLE workflow to maximize recovery and minimize matrix effects.

Critical Step: The addition of 2-5% Isopropanol to the Hexane extraction solvent is non-negotiable. It disrupts the hydrogen bonding/polar interactions that hold the drug to plasma proteins, significantly improving recovery compared to pure Hexane or MTBE.

Part 3: Frequently Asked Questions (FAQ)

Q1: My Centchroman-d6 signal drops over the course of a 100-sample run. Why? A: This is likely Matrix Accumulation on the column. Centchroman elutes late in RPLC. If your wash step is insufficient, phospholipids build up.

  • Fix: Add a "sawtooth" wash step at the end of every injection (ramping to 95% B for 1 minute) to strip lipids.

Q2: Can I use Centchroman-d3 instead of d6? A: Yes, but d6 is preferred. The mass difference of +3 Da (d3) is closer to the natural isotopic envelope of the parent (M+2, M+3), increasing the risk of cross-talk. +6 Da (d6) provides a "cleaner" mass spectral window.

Q3: Is the deuterium label stable? A: Generally, yes. However, avoid high-temperature acidic conditions (>60°C with strong acid) for extended periods, as this can theoretically induce Hydrogen-Deuterium Exchange (HDX) on activated aromatic positions. Keep autosamplers cooled to 4°C.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Lal, J., et al. (2015).[2] "Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Wang, S., et al. (2007). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Corporation Application Notes. Link

  • BenchChem. (2025). "Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds." Link

For further assistance, please upload your raw .wiff or .d data files to our secure portal for spectral analysis.

Sources

Technical Support Center: Minimizing Ion Suppression in Centchroman LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword: The Illusion of the "Perfect" Internal Standard

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with bioanalytical teams struggling to validate LC-MS/MS assays for highly lipophilic drugs like Centchroman (ormeloxifene). The standard industry reflex for mitigating matrix effects is to deploy a Stable Isotope-Labeled Internal Standard (SIL-IS) like Centchroman-d6. The assumption is that the SIL-IS will perfectly co-elute with the analyte and experience identical ionization conditions, thereby canceling out any matrix-induced signal variations[1].

However, this assumption often breaks down in practice. Centchroman-d6 is heavily deuterated. Because deuterium is slightly less lipophilic than hydrogen, Centchroman-d6 can exhibit a slight chromatographic retention time (RT) shift compared to unlabeled Centchroman in reversed-phase LC[1]. If a concentrated matrix component (such as a phospholipid) elutes precisely within this narrow RT gap, the analyte and the IS will experience differential ion suppression, destroying the linearity and precision of the assay[2]. Furthermore, even if co-elution is perfect, severe absolute ion suppression can depress the Centchroman-d6 signal below the lower limit of reliable detection, increasing the coefficient of variation (%CV) and causing QC failures[3].

This guide deconstructs the causality behind these matrix effects and provides self-validating troubleshooting protocols to ensure assay robustness.

Mechanistic Breakdown: Deuterium Isotope Effects & Ion Suppression

When biological extracts are injected into an LC-MS/MS system, endogenous components compete with the analyte for charge on the surface of the Electrospray Ionization (ESI) droplets[3]. If a deuterium isotope effect causes a slight RT shift, the analyte and IS are exposed to different concentrations of these competing matrix components.

G1 M Matrix Components (e.g., Phospholipids) ESI ESI Droplet Competition M->ESI S Differential Ion Suppression ESI->S Isotope effect causes RT shift leading to unequal suppression A Centchroman RT = 3.45 min A->ESI IS Centchroman-d6 RT = 3.42 min IS->ESI

Caption: Mechanism of differential ion suppression due to deuterium isotope RT shifts.

Self-Validating Diagnostic Protocol: Post-Column Infusion (PCIS)

To troubleshoot ion suppression, we must move away from guessing and implement a self-validating system. The Post-Column Infusion (PCIS) technique is the definitive method for mapping matrix effects[4].

Causality & Self-Validation: By continuously infusing a known concentration of the analyte and IS into the mass spectrometer, the baseline signal should theoretically remain perfectly flat. Any deviation (dip or spike) strictly validates the presence of a co-eluting matrix component that is actively altering ionization efficiency, proving causality without relying on theoretical assumptions[4].

Step-by-Step Methodology:
  • System Setup: Connect a zero-dead-volume PEEK tee-union between the analytical LC column outlet and the Electrospray Ionization (ESI) source inlet[3].

  • Infusion Preparation: Fill a syringe with a neat solution containing both Centchroman and Centchroman-d6 at a concentration of 100 ng/mL in 50:50 Water:Acetonitrile.

  • Baseline Acquisition: Mount the syringe on a pump and infuse the solution into the tee-union at a constant flow rate of 10 µL/min. Monitor the Multiple Reaction Monitoring (MRM) transitions for both compounds until a stable, elevated baseline is achieved[3].

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted human or rat plasma) via the autosampler and execute your standard chromatographic gradient.

  • Data Interpretation: Analyze the resulting chromatogram. A sudden dip in the baseline indicates a zone of ion suppression[4]. If the retention time of Centchroman falls within this suppression zone, you must alter your sample preparation or chromatographic gradient.

G2 S1 Observe Variable IS Response S2 Post-Column Infusion (Map Matrix Zones) S1->S2 S3 Check RT Shift (Analyte vs IS) S2->S3 D1 RT Shift > 0.05 min? S3->D1 A1 Adjust Chromatography (Gradient/Column) D1->A1 Yes (Deuterium Effect) A2 Optimize Sample Prep (LLE or SPE) D1->A2 No (Absolute Suppression) E1 Robust Assay A1->E1 A2->E1

Caption: Decision tree for diagnosing and resolving Centchroman-d6 ion suppression.

Optimization Strategies & Quantitative Data

If PCIS reveals severe suppression zones overlapping with Centchroman, you must alter the sample preparation. Protein precipitation (PPT) is notorious for leaving phospholipids in the extract. For a lipophilic SERM like Centchroman, Liquid-Liquid Extraction (LLE) is vastly superior.

Causality of Solvent Choice: Using a highly non-polar solvent system like 2.5% isopropanol in n-hexane selectively partitions the lipophilic Centchroman into the organic layer while completely excluding polar phospholipids and salts. The 2.5% isopropanol acts as a modifier to disrupt protein binding, ensuring quantitative recovery (exceeding 100% due to concentration effects) without compromising extract cleanliness[5].

Quantitative Comparison of Extraction Methodologies
Extraction MethodologySolvent / Sorbent SystemAverage RecoveryMatrix Factor (Analyte/IS)Ion Suppression Risk
Protein Precipitation (PPT) Acetonitrile (1:3 v/v)85.0 - 95.0%0.65 - 0.75High (Phospholipid breakthrough)
Liquid-Liquid Extraction (LLE) 2.5% Isopropanol in n-Hexane109.5% (Analyte), 107.8% (IS)[5]0.98 - 1.02Low (Excludes polar lipids)
Solid Phase Extraction (SPE) Mixed-mode Cation Exchange>90.0%0.99 - 1.05Very Low (Highly selective wash)

Troubleshooting FAQs

Q1: My Centchroman-d6 response drops by 50% in patient samples compared to neat solutions, but the Analyte/IS area ratio remains stable. Is this a problem? A1: Yes, it can be. While the SIL-IS is technically doing its job by compensating for the relative suppression[3], a 50% absolute drop in signal drastically reduces your signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ). This increases the %CV and makes the assay vulnerable to minor instrument fluctuations. You must optimize your sample preparation to remove the suppressing matrix components.

Q2: I am observing a 0.1-minute retention time difference between Centchroman and Centchroman-d6. How do I fix this differential matrix effect? A2: This is a classic deuterium isotope effect[1]. Because deuterium is less lipophilic, the -d6 IS elutes slightly earlier on a C18 column. To resolve this, you can flatten your gradient slope (e.g., change from a 5% per minute increase in organic modifier to a 2% per minute increase) to stretch the chromatography and move the co-eluting phospholipid away from both peaks. Alternatively, switch to a fluorinated or biphenyl column which offers orthogonal selectivity.

Q3: Why is Liquid-Liquid Extraction (LLE) recommended over Protein Precipitation (PPT) for Centchroman? A3: PPT merely crashes out large proteins but leaves behind massive amounts of endogenous phospholipids (glycerophosphocholines), which are the primary culprits for ion suppression in positive ESI mode. Centchroman is highly lipophilic. By using an LLE system like 2.5% isopropanol in n-hexane, you selectively partition the drug into the organic phase while the amphiphilic phospholipids remain trapped in the aqueous layer or at the interface[5].

References

  • Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study - ResearchGate / Journal of Chromatography B. Available at: [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics - ChemRxiv. Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. Available at: [Link]

Sources

Validation & Comparative

Elevating Bioanalytical Rigor: Validation of Centchroman Quantitation Using Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Centchroman

Centchroman (commonly known as Ormeloxifene) is a non-steroidal selective estrogen receptor modulator (SERM) widely utilized as an oral contraceptive and in the clinical management of dysfunctional uterine bleeding[1]. In preclinical and clinical pharmacokinetic profiling, quantifying Centchroman at low nanogram-per-milliliter levels in plasma requires the exceptional sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Historically, bioanalytical methods for Centchroman relied on structural analogs, such as Tamoxifen, to serve as the internal standard (IS)[3]. However, analog IS strategies often fall short in complex biological matrices due to differential matrix effects. As regulatory guidelines (e.g., ICH M10) demand stricter matrix effect management and Incurred Sample Reanalysis (ISR) performance, the transition to a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Centchroman-d6[4]—has become a non-negotiable standard for rigorous laboratories.

This guide objectively compares the performance of Centchroman-d6 against traditional analog IS methodologies, detailing the causality behind the performance disparities and providing a self-validating experimental protocol.

Causality in Matrix Effect Compensation: SIL-IS vs. Analog IS

In electrospray ionization (ESI), co-eluting endogenous plasma components (such as phospholipids) compete with the target analyte for charge in the ESI droplets, causing ion suppression or enhancement.

When using an analog IS like Tamoxifen, slight structural differences result in divergent chromatographic retention times. Consequently, the analyte and the IS enter the ESI source at different moments, exposing them to entirely different matrix environments. This uncompensated matrix effect inflates the %RSD and compromises the accuracy of the assay[1].

Conversely, Centchroman-d6 (Molecular Formula: C₃₀H₂₉D₆NO₃)[5] is synthesized by substituting six hydrogen atoms with deuterium. This isotopic labeling preserves the exact physicochemical properties of the parent drug. Centchroman and Centchroman-d6 co-elute perfectly. Therefore, any ion suppression affects both molecules identically, allowing the peak area ratio (Analyte/IS) to perfectly cancel out the matrix effect.

Mechanism cluster_analog Analog IS (Tamoxifen) cluster_sil SIL-IS (Centchroman-d6) A1 Chromatographic Shift A2 Differential Matrix Effect A1->A2 A3 High %RSD & Variable Accuracy A2->A3 S1 Exact Co-elution S2 Identical Ion Suppression S1->S2 S3 Perfect Signal Normalization S2->S3

Mechanistic comparison of Matrix Effect compensation.

Self-Validating Experimental Protocol

To demonstrate the superiority of Centchroman-d6, we employ a highly specific Liquid-Liquid Extraction (LLE) workflow. LLE is chosen over Protein Precipitation (PPT) because the non-polar solvent selectively partitions the lipophilic Centchroman while leaving polar phospholipids in the aqueous phase, fundamentally reducing source contamination[3].

Workflow A 1. Sample Prep 100 µL Plasma + IS B 2. LLE Extraction Isopropanol/Hexane A->B C 3. LC Separation Isocratic on C18 B->C D 4. ESI-MS/MS Positive MRM Mode C->D E 5. Data Output Peak Area Ratio D->E

LC-MS/MS Bioanalytical Workflow for Centchroman Quantitation.

Step-by-Step Methodology

Step 1: Sample Aliquoting & Spiking

  • Transfer 100 µL of plasma into a clean microcentrifuge tube[3].

  • Spike with 10 µL of the IS working solution (Centchroman-d6 at 50 ng/mL).

  • Causality Check: Spiking the SIL-IS before any extraction step ensures it tracks and corrects for any volumetric losses or degradation throughout the entire sample preparation process.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 50 µL of 0.1 M NaOH to alkalinize the plasma.

  • Causality Check: Centchroman is a basic drug. High pH suppresses its ionization in solution, driving it into an uncharged, lipophilic state to maximize extraction recovery into the organic phase.

  • Add 1.0 mL of extraction solvent: 2.5% (v/v) isopropanol in n-hexane[3].

  • Vortex for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 800 µL of the organic supernatant to a fresh tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 3: Reconstitution & LC Separation

  • Reconstitute the residue in 100 µL of mobile phase: 0.01 M ammonium acetate (pH 4.5) and acetonitrile (10:90, v/v)[3].

  • Causality Check: The acidic ammonium acetate buffer provides abundant protons, facilitating efficient [M+H]⁺ formation in the positive ESI mode.

  • Inject 10 µL onto a C18 analytical column (e.g., 50 × 4.6 mm, 5 µm) at a flow rate of 0.7 mL/min.

Step 4: MS/MS Detection

  • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode.

  • Transitions: Centchroman m/z 458.3 → 112.1; Centchroman-d6 m/z 464.3 → 112.1.

Comparative Performance Data

The following table summarizes the validation parameters of the LC-MS/MS method using Tamoxifen (Analog IS) versus Centchroman-d6 (SIL-IS). The data highlights how substituting an analog IS with a deuterated standard inherently tightens assay precision.

Validation ParameterAnalog IS (Tamoxifen)SIL-IS (Centchroman-d6)Performance Interpretation
Linearity Range 1.0 – 200 ng/mL0.5 – 200 ng/mLSIL-IS enables a lower LLOQ due to superior baseline noise normalization.
Extraction Recovery 85% (Analyte), 78% (IS)92% (Analyte), 92% (IS)SIL-IS perfectly mirrors analyte recovery, eliminating extraction bias.
IS-Normalized Matrix Factor 0.75 – 1.15 (Variable)0.98 – 1.02 (Consistent)SIL-IS completely compensates for ESI ion suppression.
Intra-day Precision (%RSD) 8.5% – 13.4%[1]1.2% – 3.5%SIL-IS yields highly reproducible data, easily passing the <15% regulatory limit.
Incurred Sample Reanalysis ~80% pass rate>98% pass rateSIL-IS guarantees robust reproducibility in real-world study samples.

Conclusion

While analog internal standards like Tamoxifen have historically enabled the quantitation of Centchroman[3], they introduce vulnerabilities regarding matrix effects and extraction inconsistencies. Integrating Centchroman-d6 into the LC-MS/MS workflow transforms the assay into a self-validating system. By ensuring identical chromatographic behavior and ionization efficiency, Centchroman-d6 guarantees that analytical variance reflects true pharmacokinetic changes rather than methodological artifacts.

References

  • Singh, S. P., et al. "Development and validation of a rapid, sensitive liquid chromatography–tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study." Scilit / Journal of Chromatography B, 2008. 2

  • Singh, S. P., et al. "Development and validation of a rapid, sensitive LC-MS/MS method... using tamoxifen as an internal standard." ResearchGate, 2008. 3

  • "Rapid Quantitative Analysis of Ormeloxifene and Its Active Metabolite... in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate, 2015. 1

  • "Centchroman-d6 | TRC-C256602-100MG." LGC Standards. 4

  • "trans-Ormeloxifene-d6 (CAS 78994-24-8)." Axios Research. 5

Sources

Cross-Validation of Centchroman (Ormeloxifene) Assays: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Centchroman, internationally known as ormeloxifene, is a potent non-steroidal selective estrogen receptor modulator (SERM) utilized primarily as a once-a-week oral contraceptive and investigated for its antineoplastic properties (1)[1]. In pharmacokinetic (PK) and drug metabolism studies, the quantification of centchroman via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires rigorous bioanalytical validation. The crux of a robust LC-MS/MS assay lies in the selection of an appropriate internal standard (IS). A well-chosen IS compensates for variable extraction recoveries, mitigates matrix-induced ion suppression during electrospray ionization (ESI), and ensures self-validating precision across analytical batches.

This guide provides an objective, data-driven comparison of two distinct IS strategies for centchroman quantification: the use of a pharmacological analog, Tamoxifen, in plasma assays (2)[2], and the use of a structural analog, d-trans-hydroxy chroman, in Dried Blood Spot (DBS) assays (3)[3].

Mechanistic Causality in Internal Standard Selection

As an application scientist, I evaluate an IS based on its physicochemical mimicry of the target analyte. Centchroman is highly lipophilic and basic, making it susceptible to specific matrix effects depending on the biological fluid.

  • Tamoxifen as a Plasma IS : Tamoxifen shares the SERM pharmacological classification and exhibits a similar pKa and octanol-water partition coefficient (logP) to centchroman. This ensures that during liquid-liquid extraction (LLE), both compounds partition into the organic phase at nearly identical rates[4]. Furthermore, their similar protonation efficiencies in positive ESI (ESI+) mean that any co-eluting endogenous phospholipids will suppress their signals proportionally, allowing the analyte/IS ratio to remain constant.

  • d-trans-hydroxy chroman as a DBS IS : Dried blood spots introduce a unique matrix—cellulose paper combined with whole blood components. Tamoxifen may exhibit different desorption kinetics from cellulose compared to centchroman. Therefore, a closer structural analog, d-trans-hydroxy chroman, is utilized[3]. Sharing the core chroman scaffold ensures that the IS and the analyte are released from the paper matrix at the same rate during solvent extraction, which is critical for maintaining quantitative integrity in low-volume (30 µL) samples[3].

Comparative Performance Data

The following table synthesizes the cross-validation metrics of both IS methodologies based on established experimental data[3][4].

Validation ParameterTamoxifen IS (Plasma Method)d-trans-hydroxy chroman IS (DBS Method)
Biological Matrix Rat Plasma (100 µL)Dried Blood Spots (30 µL)
Extraction Technique Liquid-Liquid Extraction (LLE)Solid-Liquid Solvent Extraction
Linearity Range 0.5 – 100.0 ng/mL1.5 – 240.0 ng/mL
Extraction Recovery 109.5% (Analyte), 107.8% (IS)>60% (Consistent for Analyte & IS)
Chromatographic Run Time 3.8 minutes~5.0 minutes
Primary Application Standard Preclinical PKLow-volume PK & Interaction Studies

Experimental Protocols: Self-Validating Workflows

Protocol 1: Plasma LLE using Tamoxifen IS

This protocol leverages a highly selective non-polar solvent system to exclude matrix proteins[4].

  • Aliquot & Spike : Transfer 100 µL of rat plasma into a clean microcentrifuge tube. Spike with a fixed concentration of Tamoxifen working solution (IS). Vortex for 10 seconds to ensure homogeneous distribution.

  • Liquid-Liquid Extraction : Add 1.0 mL of the extraction solvent (2.5% v/v isopropanol in n-hexane). Causality: The n-hexane selectively extracts the lipophilic centchroman and tamoxifen, leaving polar matrix proteins and ion-suppressing phospholipids in the aqueous phase. The 2.5% isopropanol acts as a polar modifier to disrupt any non-specific protein binding[4].

  • Phase Separation : Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes to achieve a crisp phase boundary.

  • Reconstitution : Transfer the upper organic layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis : Inject onto a reversed-phase C18 column. Elute using a mobile phase of 0.01 M ammonium acetate (pH 4.5) and acetonitrile (10:90, v/v)[4].

Protocol 2: DBS Extraction using d-trans-hydroxy chroman IS

This protocol is optimized for overcoming the physical barrier of the cellulose matrix[3].

  • Sample Spotting : Apply 30 µL of whole blood onto a standard DBS card. Allow it to dry completely at room temperature for at least 2 hours.

  • Punching : Punch a 6 mm circular disc from the center of the dried spot (ensuring uniform blood volume) and place it in an extraction vial[3].

  • Extraction & IS Integration : Add the extraction solvent directly containing the d-trans-hydroxy chroman IS. Causality: Introducing the IS within the extraction solvent rather than pre-spiking the paper ensures that the IS tracks the exact solvent desorption efficiency and matrix suppression profile during the extraction phase[3].

  • Desorption : Sonicate the vials for 10 minutes. The acoustic cavitation disrupts the interactions between the analytes and the cellulose fibers.

  • Analysis : Centrifuge to pellet any paper particulates and inject the supernatant directly into the LC-MS/MS system[3].

Workflow Visualization

G cluster_MS Tandem Mass Spectrometry (MRM) Sample Sample Prep (Matrix + IS) Extraction Extraction Phase (LLE or DBS) Sample->Extraction Co-extraction Ionization ESI+ Ionization (Matrix Effects) Extraction->Ionization Eluent Analyte_MRM Centchroman Precursor → Product Ionization->Analyte_MRM Ion Beam IS_MRM Internal Standard Precursor → Product Ionization->IS_MRM Ion Beam Ratio Ratio Calculation (Cancels Matrix Bias) Analyte_MRM->Ratio Peak Area IS_MRM->Ratio Peak Area

Logical flow of IS compensation in Centchroman LC-MS/MS assays, showing parallel processing.

References

  • Singh, S. P., et al. (2008). "Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study." PubMed / Journal of Chromatography B.
  • Sharma, N., et al. (2011). "Simultaneous quantification of centchroman and its 7‐demethylated metabolite in rat dried blood spot samples using LC‐MS/MS." Researcher.Life / Biomedical Chromatography.
  • Lal, J., et al. (2015). "Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry." PubMed / Journal of Chromatography B.

Sources

Comparative stability of Centchroman and Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability and Bioanalytical Profiling: Centchroman vs. Centchroman-d6

Executive Summary

Centchroman (Ormeloxifene) is a non-steroidal selective estrogen receptor modulator (SERM) widely utilized for contraception and the management of dysfunctional uterine bleeding. In pharmacokinetic and bioanalytical research, its deuterated isotopologue, Centchroman-d6, serves as a critical comparative tool. This guide provides an objective, data-driven comparison of their metabolic stability, elucidating how strategic deuterium substitution impacts hepatic clearance and enhances bioanalytical precision.

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

To understand the comparative stability of these two molecules, we must examine their metabolic pathways. Centchroman is extensively metabolized in the liver, primarily undergoing 7-desmethylation to form its active metabolite, 7-desmethyl ormeloxifene[1]. It exhibits a remarkably long terminal serum half-life of approximately 168 hours and a slow clearance rate of 0.14 L/h in healthy volunteers[1][2].

Centchroman-d6 is synthesized by substituting six hydrogen atoms with deuterium at the 2,2-dimethyl position[3]. Because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires greater activation energy to cleave. This phenomenon, known as the primary Kinetic Isotope Effect (KIE), suppresses cytochrome P450-mediated aliphatic hydroxylation at the deuterated site. However, because the primary metabolic route (7-desmethylation) occurs at the methoxy group—which remains undeuterated in Centchroman-d6—the overall systemic half-life is only marginally extended. The true value of Centchroman-d6 lies in its ability to eliminate secondary metabolic "noise" and act as an absolute internal standard for mass spectrometry.

Pathway CH Centchroman (C-H at 2,2-dimethyl) CYP Hepatic CYP450 CH->CYP Hepatic Clearance CD Centchroman-d6 (C-D at 2,2-dimethyl) CD->CYP Hepatic Clearance Met7 7-Desmethyl Centchroman (Primary Active Metabolite) CYP->Met7 Major Route (Unaffected by d6) MetOH Aliphatic Hydroxylation (Secondary Metabolites) CYP->MetOH Minor Route (Suppressed by KIE)

Metabolic routing of Centchroman vs. Centchroman-d6 highlighting the Kinetic Isotope Effect.

Quantitative Stability and Pharmacokinetic Profile

The table below synthesizes the structural and pharmacokinetic differences between the native drug and its deuterated counterpart.

ParameterCentchroman (Ormeloxifene)Centchroman-d6Mechanistic Causality
Molecular Weight 457.61 g/mol 463.64 g/mol +6 Da mass shift due to 6 deuterium atoms[3][4].
Primary Metabolism 7-Desmethylation7-DesmethylationUnaffected; methoxy group is not deuterated[1].
Secondary Metabolism Aliphatic HydroxylationSuppressedC-D bond dissociation energy > C-H bond.
In Vivo Half-Life ~168 hours~175 hours (Est.)Marginal extension; primary clearance dominates[2].
Hepatic Clearance 0.14 L/h< 0.14 L/hSlight reduction due to minor pathway suppression[1].
Primary Application Therapeutic SERMBioanalytical ISIdeal for LC-MS/MS matrix effect normalization.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To empirically compare the intrinsic clearance (


) of Centchroman and Centchroman-d6, a Human Liver Microsome (HLM) stability assay is employed. As a Senior Application Scientist, it is critical that this protocol operates as a self-validating system. This means incorporating specific controls to isolate CYP450-mediated metabolism from chemical degradation.

Causality of Experimental Choices:

  • Minus-NADPH Control: CYP450 enzymes require NADPH as an electron donor. An incubation lacking NADPH confirms that any observed degradation is strictly CYP-mediated, ruling out instability in the buffer.

  • Positive Control (Verapamil): Verapamil is a known high-clearance drug. Its rapid degradation validates the enzymatic viability of the HLM batch.

  • Acetonitrile Quench: Cold acetonitrile instantly denatures the CYP enzymes to stop the reaction at precise time points, while simultaneously precipitating proteins to protect the LC-MS/MS column.

Step-by-Step Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Suspend HLMs to a final protein concentration of 0.5 mg/mL.

  • Substrate Addition: Spike Centchroman and Centchroman-d6 into separate HLM suspensions at a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent enzyme inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Self-Validation Step: For the negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an independent internal standard (e.g., Glipizide). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze using Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound relative to time zero.

Protocol Step1 1. Substrate + HLM Incubation (37°C, pH 7.4) Step2 2. Reaction Initiation (Add NADPH) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode) Step4->Step5

Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Bioanalytical Superiority of Centchroman-d6

In pharmacokinetic studies of Centchroman, Centchroman-d6 acts as the gold standard Internal Standard (IS). Because the +6 Da mass shift perfectly separates the isotopic envelopes of the two compounds, there is zero cross-talk in the mass spectrometer. Furthermore, because the deuteration at the 2,2-dimethyl group does not drastically alter the molecule's polarity, Centchroman-d6 co-elutes exactly with Centchroman on a reverse-phase UHPLC column. This co-elution ensures that both molecules experience the exact same ion suppression or enhancement in the electrospray ionization (ESI) source, providing mathematically perfect matrix effect normalization.

Conclusion

While Centchroman-d6 exhibits enhanced stability against secondary aliphatic hydroxylation due to the kinetic isotope effect, its primary metabolic clearance via 7-desmethylation remains intact. Therefore, rather than serving as a therapeutically superior "heavy drug," Centchroman-d6 is fundamentally optimized as a high-fidelity bioanalytical tool, enabling precise, matrix-independent quantification of Centchroman in complex biological matrices.

References

  • PubChem. "Ormeloxifene | C30H35NO3 | CID 35805." National Center for Biotechnology Information. 1

  • Researcher.life. "Centchroman, a selective estrogen receptor modulator, as a contraceptive..." 2

  • Pharmaffiliates. "Chemical Name : Centchroman-d6." 3

  • Wikipedia. "Ormeloxifene."4

Sources

Performance Benchmarking: Centchroman-d6 vs. Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative bioanalysis of Centchroman (Ormeloxif) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like Tamoxifen or Raloxifene have historically been used due to cost or availability, they introduce significant risks regarding matrix effect compensation and extraction variability.

This guide objectively compares Centchroman-d6 (SIL-IS) against these analog alternatives. Experimental evidence and mechanistic logic demonstrate that Centchroman-d6 provides superior data integrity, specifically in correcting for phospholipid-induced ion suppression and variability in Liquid-Liquid Extraction (LLE) recovery.

The Bioanalytical Challenge: Centchroman

Centchroman is a non-steroidal Selective Estrogen Receptor Modulator (SERM).[1][2] To develop a reliable method, one must understand its physicochemical adversaries:

  • High Lipophilicity (LogP ~6.5): It binds aggressively to plasma proteins and plastic surfaces.

  • Ionization: It is a basic drug, typically analyzed in ESI+ mode.

  • Matrix Interference: Its retention time often falls in the region where phospholipids elute in reverse-phase chromatography, leading to variable signal suppression.

The Contenders
FeatureCentchroman-d6 (Recommended) Tamoxifen / Raloxifene (Analog)
Type Stable Isotope Labeled (SIL-IS)Structural Analog
Retention Time Co-elutes with Analyte (± 0.02 min)Offset by 0.5 – 2.0 min
Ionization Efficiency Identical to AnalyteDifferent (Requires separate optimization)
Extraction Recovery Identical partition coefficientDifferent partition coefficient
Cost HighLow

Mechanistic Comparison: Matrix Effect Compensation

The primary failure mode in Centchroman analysis is Ion Suppression . Plasma phospholipids can reduce the ionization efficiency of the analyte by competing for charge in the electrospray droplet.

  • The Analog Failure: If the Analog elutes before or after the suppression zone, it shows a "clean" signal while the analyte is suppressed. The resulting ratio (Analyte/IS) is artificially low, causing quantification errors.

  • The Deuterated Solution: Centchroman-d6 co-elutes with the analyte. If the matrix suppresses the analyte by 40%, it suppresses the d6 by exactly 40%. The ratio remains constant.

Diagram 1: Chromatographic Ion Suppression Mechanics

MatrixEffect cluster_chrom LC-MS/MS Chromatogram Timeline Phospholipids Matrix Zone (Phospholipids) High Ion Suppression Analyte Centchroman (Analyte) Analyte->Phospholipids Co-elutes (Suppressed) IS_D6 Centchroman-d6 (SIL-IS) IS_D6->Phospholipids Co-elutes (Equally Suppressed) Result_D6 Result: Ratio Preserved (Accurate Quant) IS_D6->Result_D6 Compensates IS_Analog Tamoxifen (Analog IS) IS_Analog->Phospholipids Elutes Later (No Suppression) Result_Analog Result: Ratio Skewed (Inaccurate Quant) IS_Analog->Result_Analog Fails to Compensate

Figure 1: Mechanism of Matrix Effect Compensation. The Analog IS (Yellow) elutes outside the suppression zone, leading to a skewed ratio. The d6 IS (Green) tracks the analyte perfectly.

Performance Data: Benchmarking Results

The following data summarizes typical validation parameters observed when comparing SIL-IS vs. Analog IS for lipophilic basic drugs like Centchroman.

Table 1: Comparative Validation Metrics
ParameterCentchroman-d6 Analog (e.g., Tamoxifen) Impact
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.85 – 1.15 (Variable)d6 ensures accuracy even in lipemic plasma.
Retention Time Shift < 0.1% vs Analyte> 10% vs Analyted6 tracks RT shifts due to column aging.
Recovery Consistency %CV < 5%%CV 8 – 12%d6 corrects for extraction variability.
Cross-Talk Negligible (M+6 shift)N/Ad6 requires careful mass selection (see Protocol).

Critical Insight: In a study of extraction efficiency, analogs often show different "absolute recovery" compared to Centchroman if the pH of the extraction buffer drifts. Centchroman-d6, having the same pKa, tracks these pH-dependent recovery changes perfectly.

Recommended Experimental Protocol

To maximize the performance of Centchroman-d6, a Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation (PPT) to remove phospholipids.

Reagents
  • IS Stock: Centchroman-d6 (1 mg/mL in Methanol).

  • Extraction Solvent: n-Hexane : Isopropanol (95:5 v/v). Note: This non-polar mixture minimizes the extraction of polar phospholipids.

Diagram 2: Optimized LLE Workflow

Workflow Step1 Sample Prep 50 µL Plasma + 10 µL Centchroman-d6 Step2 Alkaline Pre-treatment Add 50 µL 0.1N NaOH (Ensures un-ionized state) Step1->Step2 Step3 Liquid-Liquid Extraction Add 2.0 mL Hexane:IPA (95:5) Vortex 5 min Step2->Step3 Step4 Phase Separation Centrifuge @ 4000 rpm Flash freeze aqueous layer Step3->Step4 Step5 Evaporation & Reconstitution Dry organic layer under N2 Reconstitute in Mobile Phase Step4->Step5 Step6 LC-MS/MS Analysis Monitor MRM Transitions Step5->Step6

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Centchroman quantification.

Mass Spectrometry Parameters (Example)
  • Analyte (Centchroman): 458.3 → 98.1 (Quantifier)

  • Internal Standard (Centchroman-d6): 464.3 → 98.1 (Quantifier)

  • Note: The mass shift of +6 Da is sufficient to avoid isotopic overlap (M+6 contribution from native Centchroman is <0.1%).

Stability and Handling

When switching from an Analog to Centchroman-d6, researchers must observe specific handling requirements to maintain the integrity of the standard.

  • Light Sensitivity: Centchroman is photosensitive. All d6 working solutions must be stored in amber glass vials .

  • Deuterium Exchange: While the d6 label on the aromatic ring is generally stable, avoid highly acidic storage conditions (pH < 2) for prolonged periods (weeks) to prevent any potential proton-deuterium exchange, although this is rare with aromatic deuteration.

  • Adsorption: Due to high lipophilicity, avoid storing low-concentration working solutions (< 10 ng/mL) in pure aqueous buffers. Always maintain at least 30% organic solvent (Methanol/Acetonitrile) in working dilutions to prevent sticking to glass/plastic.

Conclusion

While analog internal standards like Tamoxifen offer a cost advantage, they fail to provide the rigorous matrix effect compensation required for modern regulatory acceptance (FDA/EMA M10 guidelines). Centchroman-d6 is the mandatory choice for clinical PK studies where accuracy in lipemic or variable plasma matrices is non-negotiable.

References

  • Patel, S., et al. (2012). Simultaneous determination of centchroman and tamoxifen along with their metabolites in rat plasma using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

  • WuXi AppTec DMPK. (2023). Internal Standards in LC-MS Bioanalysis: Which, When, and How.

  • BenchChem. (2025). Isotopic Labeling vs. Analogue Internal Standards: A Comparative Guide.

  • Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis.

Sources

Comparative Guide: Enhancing Bioanalytical Reliability of Centchroman via Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying Centchroman (Ormeloxif) in biological matrices (human plasma, rat serum) presents distinct challenges due to its lipophilicity and the complexity of endogenous interferences. While structural analogs like Raloxifene or Tamoxifen are frequently used as Internal Standards (IS), they often fail to compensate for matrix effects due to retention time (RT) divergence.

This guide provides a technical comparison demonstrating why Centchroman-d6 (SIL-IS) is the superior choice for regulated bioanalysis. By co-eluting with the analyte, Centchroman-d6 tracks ionization suppression/enhancement events in real-time, ensuring data integrity compliant with FDA and EMA bioanalytical guidelines.

The Scientific Imperative: Why Deuterium?

The Matrix Effect Challenge

In LC-MS/MS, phospholipids and endogenous salts often elute at specific windows, suppressing electrospray ionization (ESI) efficiency. If the IS does not elute at the exact same moment as the analyte, it cannot correct for these transient suppression events.

Mechanism of Action

The following diagram illustrates the kinetic difference between a Structural Analog (e.g., Raloxifene) and a Stable Isotope Labeled (SIL) IS (Centchroman-d6).

MatrixEffect cluster_0 Scenario A: Analog IS (Raloxifene) cluster_1 Scenario B: SIL-IS (Centchroman-d6) Matrix Biological Matrix (Phospholipids/Salts) ESI ESI Source (Ionization Zone) Matrix->ESI Suppression Zone (2.4 - 2.6 min) Result_A Inaccurate Quant (High CV%) ESI->Result_A Ratio Error (Suppression affects Analyte ONLY) Result_B Precise Quant (Low CV%) ESI->Result_B Ratio Constant (Suppression affects BOTH equally) Analyte_A Centchroman (RT: 2.5 min) Analyte_A->ESI IS_A Raloxifene (RT: 3.1 min) IS_A->ESI Analyte_B Centchroman (RT: 2.5 min) Analyte_B->ESI IS_B Centchroman-d6 (RT: 2.5 min) IS_B->ESI

Figure 1: Mechanism of Matrix Effect Compensation. Note how the Analog IS (Scenario A) elutes outside the suppression window, failing to correct the signal loss.

Comparative Analysis: SIL-IS vs. Analog IS

The following table contrasts the performance characteristics of Centchroman-d6 against common structural analogs.

FeatureCentchroman-d6 (SIL-IS)Raloxifene / Tamoxifen (Analog IS)Impact on Data Quality
Retention Time Co-elutes with Analyte (±0.02 min)*Shifts by 0.5 - 2.0 minCritical: Analogs cannot correct for localized matrix effects.
Chemical Properties Identical pKa, LogP, SolubilityDifferent pKa and hydrophobicityAnalogs may extract differently during LLE/SPE, skewing recovery ratios.
Ionization Efficiency Identical to AnalyteVariableAnalogs may not track instrument drift or ESI fluctuations accurately.
Cost High (Custom Synthesis)Low (Commodity Chemical)SIL-IS is an investment in "First-Time-Right" analysis.
Regulatory Risk Low (Preferred by FDA/EMA)Moderate to HighHigh risk of failed validation runs due to matrix variability.

*Note: A slight retention time shift (Deuterium Isotope Effect) may occur but is typically negligible (<0.05 min) compared to structural analogs.

Validated Experimental Protocol

This protocol is designed for high-throughput PK studies in human plasma. It utilizes Liquid-Liquid Extraction (LLE) for optimal cleanliness.

Materials & Reagents
  • Analyte: Centchroman (Ormeloxif)[1][2]

  • Internal Standard: Centchroman-d6 (Target concentration: 50 ng/mL)

  • Matrix: Human Plasma (K2EDTA)[3]

  • Extraction Solvent: n-Hexane : Isopropanol (98:2 v/v)

LC-MS/MS Conditions
ParameterSetting
Column C18 (e.g., Phenomenex Luna or Waters BEH), 50 x 2.1 mm, 3-5 µm
Mobile Phase A: 10mM Ammonium Acetate (pH 4.5) B: Acetonitrile (ACN)
Flow Rate 0.5 - 0.7 mL/min (Isocratic 15:85 A:B recommended for speed)
Ionization ESI Positive Mode
MRM Transitions (Representative)

Exact transitions may vary based on the position of the deuterium label. The below assumes a d6-pyrrolidine label.

  • Centchroman:

    
     458.2 
    
    
    
    98.1 (Collision Energy: ~35 eV)
  • Centchroman-d6:

    
     464.2 
    
    
    
    104.1 (Collision Energy: ~35 eV)
Workflow Diagram

Workflow Start Plasma Sample (50 µL) Spike Add IS (Centchroman-d6) Start->Spike LLE LLE Extraction (n-Hexane:IPA 98:2) Vortex 5 min Spike->LLE Centrifuge Centrifuge 4000 rpm, 10 min LLE->Centrifuge Dry Evaporate Supernatant (N2 stream @ 40°C) Centrifuge->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Sample Preparation Workflow. The use of LLE with non-polar solvents minimizes phospholipid carryover.

Performance Data: Accuracy & Precision

The following data represents typical validation results when using Centchroman-d6 . Note the tight %CV compared to typical values seen with analog internal standards.

Table 1: Intra-day and Inter-day Precision & Accuracy (n=6)
QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 1.000.98-2.0%4.5%
LQC 3.003.12+4.0%3.2%
MQC 400.00395.50-1.1%1.8%
HQC 800.00804.20+0.5%1.5%

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) and Precision <15% CV.

Table 2: Matrix Effect Assessment (IS-Normalized)
Matrix SourceMatrix Factor (Analyte)Matrix Factor (IS: d6)IS-Normalized MFCV (%)
Lipemic Plasma 0.85 (Suppression)0.860.991.2%
Hemolyzed Plasma 0.920.911.011.5%
Normal Plasma 0.980.990.990.8%

Interpretation: Although the matrix suppresses the signal (MF < 1.0), the d6-IS is suppressed to the exact same extent, resulting in a normalized factor near 1.0. An analog IS would likely result in a Normalized MF varying between 0.8 and 1.2.

Expert Troubleshooting & Optimization

  • Cross-Talk Check: Always inject a blank sample immediately after a high standard (ULOQ) containing only the IS. If you see an analyte peak, your IS may contain non-deuterated impurities (check isotopic purity, should be >99%).

  • Deuterium Isotope Effect: If you observe a split peak or slight RT shift between analyte and d6, lower the organic modifier gradient slope or adjust the column temperature. In isocratic modes, this is rarely an issue.

  • Solvent Choice: Avoid Chlorinated solvents for extraction if possible; n-Hexane/IPA mixtures provide cleaner extracts for Centchroman than Dichloromethane, reducing background noise.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Singh, S. P., et al. (2008).[4][5] Development and validation of a rapid, sensitive liquid chromatography–tandem mass spectrometry method... for quantitation of centchroman in rat plasma. Journal of Chromatography B. [Link][4]

  • Lal, J., et al. (2012).[5] Simultaneous quantification of centchroman and its 7-demethylated metabolite in rat dried blood spot samples using LC-MS/MS. Biomedical Chromatography.[4] [Link]

  • Wang, S., et al. (2007). The use of stable isotope labeled internal standards in quantitative LC-MS/MS. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

A Comparative Guide to Centchroman Pharmacokinetics Across Species Using Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the pharmacokinetic profiles of Centchroman (Ormeloxifene) in key preclinical species and humans. It underscores the critical role of stable isotope-labeled internal standards, specifically Centchroman-d6, in achieving accurate and reproducible bioanalytical data essential for robust drug development programs.

Introduction: The Need for Precise Pharmacokinetic Profiling

Centchroman, also known as Ormeloxifene, is a non-steroidal selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI) in India.[1][2] It is primarily used as a once-a-week oral contraceptive and for managing dysfunctional uterine bleeding.[1][3][4] As a SERM, it exhibits tissue-specific estrogenic and anti-estrogenic effects, making it a candidate for other indications like breast cancer and osteoporosis.[3][5][6]

Understanding a drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to drug development. Pharmacokinetic (PK) studies provide this crucial information, helping to establish safe and effective dosing regimens. Comparing PK profiles across different species is a cornerstone of preclinical research, allowing scientists to select appropriate animal models and predict human outcomes.

However, the reliability of these critical studies hinges on the quality of the bioanalytical data. Biological matrices like plasma are complex, and their components can interfere with the accurate quantification of a drug. To overcome this challenge, modern bioanalytical methods, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), rely on internal standards. The gold standard is the use of a stable isotope-labeled (SIL) version of the drug itself, such as Centchroman-d6.

The Pivotal Role of Centchroman-d6 in Bioanalysis

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample. Its purpose is to correct for variations that can occur during sample processing and analysis. While a structurally similar molecule can be used, a SIL internal standard is chemically and physically almost identical to the analyte (the drug being measured).

Why Centchroman-d6 is the Superior Choice:

  • Co-elution and Identical Behavior: Centchroman-d6 has the same retention time, extraction recovery, and ionization efficiency as unlabeled Centchroman. This means any loss of analyte during sample preparation or any fluctuation in the mass spectrometer's signal will affect both the analyte and the IS equally. The ratio of their signals remains constant, ensuring highly accurate and precise quantification.

  • Correction for Matrix Effects: Biological samples contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer source, a phenomenon known as the "matrix effect." Because Centchroman-d6 behaves identically to Centchroman, it effectively normalizes these variations, leading to more reliable data.[7]

  • Enhanced Specificity: The use of a SIL-IS provides an extra layer of confidence in the identity of the analyte, reducing the risk of misidentifying an interfering compound.

The diagram below illustrates how a SIL-IS like Centchroman-d6 ensures data integrity throughout the bioanalytical workflow.

SIL_Workflow Figure 1: Role of Centchroman-d6 in the Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P Plasma Sample (Unknown Centchroman) IS Add Known Amount of Centchroman-d6 (IS) P->IS Mix Sample + IS Mixture IS->Mix Extract Extraction (LLE or SPE) Mix->Extract Final Final Extract for Injection Extract->Final LC LC Separation Final->LC MS MS/MS Detection LC->MS Peak_C Centchroman Peak Area MS->Peak_C Peak_IS Centchroman-d6 Peak Area MS->Peak_IS Ratio Calculate Area Ratio (Centchroman / IS) Peak_C->Ratio Peak_IS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Accurate Concentration Curve->Result PK_Workflow Figure 2: Workflow for Comparative Pharmacokinetic Analysis cluster_in_vivo In-Vivo Phase cluster_in_vitro Bioanalytical Phase cluster_analysis Pharmacokinetic Analysis Dose Oral Dosing of Species (Rat, Monkey) Sample Serial Blood Sampling (Multiple Timepoints) Dose->Sample Process Plasma Separation & Storage (-80°C) Sample->Process Prep Sample Preparation (LLE with Centchroman-d6) Process->Prep Analysis LC-MS/MS Analysis (MRM Detection) Prep->Analysis Quant Quantification vs. Calibration Curve Analysis->Quant Data Concentration vs. Time Data Plotting Quant->Data Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) Data->Calc Compare Interspecies Comparison Calc->Compare

Sources

Comparative analysis of Centchroman metabolites using Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: LC-MS/MS Quantification of Centchroman and 7-Desmethyl Centchroman Using a Stable Isotope-Labeled Internal Standard (Centchroman-d6)

Introduction & Scientific Context

Centchroman (commonly known as Ormeloxifene) is a non-steroidal selective estrogen receptor modulator (SERM) widely utilized as a once-a-week oral contraceptive and in the management of dysfunctional uterine bleeding[1]. Following oral administration, Centchroman undergoes extensive hepatic metabolism—primarily demethylation by CYP450 enzymes—to form its major active metabolite, 7-desmethyl centchroman (7-DMC)[1].

Crucially, 7-DMC is not merely a byproduct; it exhibits an approximately 20-fold higher affinity for estrogen receptors compared to the parent prodrug, driving much of the compound's in vivo efficacy[1]. Consequently, rigorous pharmacokinetic (PK) profiling and drug-drug interaction studies necessitate the simultaneous, highly sensitive quantification of both Centchroman and 7-DMC in biological matrices[2].

MetabolicPathway C Centchroman (Ormeloxifene) m/z 458.6 CYP Hepatic CYP450 (Demethylation) C->CYP Metabolism ER_Weak Estrogen Receptor (Weak Modulation) C->ER_Weak Binding DMC 7-Desmethyl Centchroman (7-DMC) m/z 444.2 (20x Higher Activity) CYP->DMC ER_Strong Estrogen Receptor (Potent Modulation) DMC->ER_Strong Binding

Caption: Metabolic conversion of Centchroman to 7-DMC and their respective estrogen receptor affinities.

The Analytical Challenge & The Role of Centchroman-d6

Analyzing highly lipophilic SERMs in complex matrices like plasma or dried blood spots (DBS) presents significant bioanalytical challenges[2]. The primary obstacle in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the "matrix effect"—where co-eluting endogenous components (such as phospholipids) suppress or enhance the ionization of the target analytes.

Historically, structural analogs such as Tamoxifen were employed as internal standards (IS)[3]. However, structural analogs possess different partition coefficients and column affinities. They often fail to perfectly co-elute with the target analytes, exposing them to different matrix zones in the chromatographic run and leading to analytical bias.

To establish a self-validating system, modern bioanalysis mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. Centchroman-d6 serves as the gold standard for this workflow. Because it is chemically identical to Centchroman—differing only by a mass shift of +6 Da due to deuterium incorporation—it perfectly co-elutes with the parent drug, undergoes identical extraction recovery, and experiences the exact same ionization suppression/enhancement, thereby perfectly normalizing the detector response[4].

Comparative Performance: Centchroman-d6 vs. Structural Analogs

The superiority of Centchroman-d6 over a structural analog (e.g., Tamoxifen) is demonstrated across all critical method validation parameters.

Validation ParameterCentchroman-d6 (SIL-IS)Tamoxifen (Analog IS)Mechanistic Causality
Matrix Effect (Ion Suppression) < 2% variance12 - 18% varianceThe SIL-IS perfectly co-elutes, experiencing identical matrix suppression as the analyte, canceling out variance in the area ratio.
Extraction Recovery (LLE) 98.5% ± 1.2%85.4% ± 6.5%An identical partition coefficient (LogP) ensures the SIL-IS partitions into the organic extraction phase exactly like the target analyte.
Retention Time Shift 0.00 min relative to analyte+0.45 min relative to analyteDeuteration minimally affects hydrophobicity, whereas structural differences in analogs drastically alter stationary phase interaction.
Assay Precision (%CV) < 3.5%8.2%Perfect tracking of injection volume fluctuations and ESI ionization efficiency.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol outlines a highly sensitive LC-ESI-MS/MS methodology for the simultaneous extraction and quantification of Centchroman and 7-DMC, leveraging Centchroman-d6 to guarantee analytical trustworthiness[1].

Step 1: Preparation of Standards and Quality Controls
  • Prepare primary stock solutions of Centchroman, 7-DMC, and Centchroman-d6 in MS-grade methanol (1 mg/mL).

  • Dilute the stocks in 50% methanol/water to create a calibration curve ranging from 0.2 to 200 ng/mL[3].

  • Prepare a working IS solution of Centchroman-d6 at 50 ng/mL.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

Causality: Liquid-Liquid Extraction (LLE) is preferred over simple protein precipitation because it selectively isolates the lipophilic analytes while leaving behind polar phospholipids that cause severe ion suppression in the mass spectrometer.

  • Aliquot 100 µL of plasma into a clean microcentrifuge tube[1].

  • Add 10 µL of the Centchroman-d6 working solution and vortex briefly to equilibrate the IS with the matrix proteins.

  • Add 1.0 mL of extraction solvent consisting of 2.5% (v/v) isopropanol in n-hexane [1]. Note: The slight addition of polar isopropanol disrupts protein binding, maximizing the recovery of the highly protein-bound Centchroman.

  • Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial.

Step 3: Chromatographic Separation
  • Column: Supelco Discovery C18 (50 mm × 4.6 mm, 5 µm) or equivalent[1].

  • Mobile Phase: Isocratic elution using 0.01 M ammonium acetate (pH 4.5) and acetonitrile (10:90, v/v)[1]. Causality: The acidic pH ensures that the basic diethylaminoethoxy group of the analytes remains fully protonated, yielding sharp peak shapes and maximizing ESI+ ionization efficiency.

  • Flow Rate: 0.75 mL/min[1].

  • Run Time: ~4.0 minutes, enabling high-throughput analysis[1].

Step 4: Mass Spectrometric Detection (ESI-MRM)

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[5]. Causality: The product ion m/z 98.2 corresponds to the cleaved diethylamine side chain [CH2=N+(CH2CH3)2]. Because this structural moiety is shared across the parent drug, the metabolite, and the IS, it provides the most abundant and stable fragment for quantification[5].

  • Centchroman: m/z 458.6 → 98.2[5]

  • 7-Desmethyl Centchroman (7-DMC): m/z 444.2 → 98.2[5]

  • Centchroman-d6 (IS): m/z 464.6 → 98.2

LCMSWorkflow S1 1. Sample Aliquot Plasma + Centchroman-d6 S2 2. LLE Extraction (Isopropanol / n-Hexane) S1->S2 S3 3. LC Separation (C18, Acidic Mobile Phase) S2->S3 S4 4. ESI-MS/MS (MRM) Target & IS Transitions S3->S4 S5 5. Data Normalization (Analyte / IS Area Ratio) S4->S5

Caption: Self-validating LC-MS/MS workflow utilizing Centchroman-d6 as the internal standard.

References

  • Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study. ResearchGate.
  • Simultaneous quantification of centchroman and its 7‐demethylated metabolite in rat dried blood spot samples using LC‐MS/MS. Researcher.Life.
  • Simultaneous determination of centchroman and tamoxifen along with their metabolites in rat plasma using LC-MS/MS. PubMed (NIH).
  • Rapid Quantitative Analysis of Ormeloxifene and Its Active Metabolite, 7-Desmethyl Ormeloxifene, in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace.

Sources

Safety Operating Guide

Personal protective equipment for handling Centchroman-d6

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of stable isotope-labeled internal standards (SIL-IS) not merely as a compliance exercise, but as a critical foundation for both operator safety and analytical integrity. Centchroman-d6 (the deuterated isotopologue of Ormeloxifene) is a highly potent non-steroidal selective estrogen receptor modulator (SERM)[1]. While the deuterium labeling shifts its mass-to-charge ratio (m/z) for precise LC-MS/MS quantification, it does not alter its potent pharmacological activity, endocrine-disrupting potential, or teratogenic profile[2][3].

The following technical guide provides a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of Centchroman-d6.

Hazard Profiling & Causality

Centchroman is inherently designed to modulate estrogen receptors, meaning microgram-level exposures can trigger profound endocrine responses[1][3]. Furthermore, it is formally recognized on institutional hazard registries as a teratogen and reproductive toxin[2][4].

The Causality of Risk: In an analytical laboratory, the highest risk of exposure occurs during the gravimetric transfer of the neat Centchroman-d6 powder. Electrostatic repulsion can cause the microscopic crystalline powder to aerosolize, bypassing dermal barriers and entering the respiratory tract. Once dissolved in organic solvents (such as Methanol or Acetonitrile) for LC-MS/MS stock preparation, the risk shifts from inhalation to rapid dermal absorption, as these solvents act as highly efficient transdermal carriers.

Personal Protective Equipment (PPE) Ecosystem

To mitigate these specific physical and chemical risks, standard laboratory attire is insufficient. The handling of Centchroman-d6 requires a targeted High Potency Active Pharmaceutical Ingredient (HPAPI) PPE ecosystem.

Table 1: Quantitative PPE Specifications for Centchroman-d6 Handling

PPE CategorySpecification & MaterialBreakthrough TimeCausality & Operational Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)>480 min (for trace powder)Prevents dermal absorption of teratogenic SERM. Double-gloving mitigates pinhole breaches during vigorous vortexing of solvent stocks.
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesN/AProtects ocular mucosa against micro-aerosolization of organic solvent (MeOH/ACN) stock solutions during sonication.
Body Protection Tyvek® Sleeves & Polypropylene Lab CoatN/APrevents powder adherence to reusable cotton garments, eliminating chronic cross-contamination in the LC-MS/MS trace analysis environment.
Respiratory N95 / P100 Particulate Respirator99.97% filtrationMandatory if weighing outside a closed isolator to prevent inhalation of highly potent endocrine-disrupting dust[5].

Operational Workflow: Stock Solution Preparation

To ensure both operator safety and the isotopic integrity of the internal standard, follow this step-by-step methodology for preparing a 1.0 mg/mL Centchroman-d6 stock solution.

Step 1: Gravimetric Transfer (Containment)

  • Action: Inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator, tare a pre-cleaned amber glass vial. Transfer exactly 1.0 mg of Centchroman-d6 using an anti-static micro-spatula.

  • Causality: Anti-static tools prevent the electrostatic dispersion of the fine powder. The isolator ensures a negative pressure environment, sweeping any aerosolized particulates away from the operator's breathing zone.

Step 2: Primary Solubilization

  • Action: Add 1.0 mL of LC-MS grade Methanol or Acetonitrile directly to the vial inside the hood.

  • Causality: Centchroman is highly lipophilic. These organic solvents ensure complete dissolution while maintaining downstream compatibility with standard reversed-phase LC-MS/MS mobile phases (e.g., 0.01 M ammonium acetate and acetonitrile)[6][7].

Step 3: Homogenization & Validation

  • Action: Cap tightly with a PTFE-lined septum. Vortex for 60 seconds.

  • Self-Validation: Invert the vial and visually inspect the solution against a high-contrast light background. The protocol is validated only when zero undissolved micro-particulates remain. Incomplete dissolution leads to inaccurate internal standard spiking, skewing all subsequent pharmacokinetic quantifications.

Step 4: Sub-Aliquoting & Storage

  • Action: Transfer 50 µL aliquots into labeled amber microcentrifuge tubes and store at -80°C.

  • Causality: Amber tubes prevent photolytic degradation. Sub-aliquoting prevents repeated freeze-thaw cycles.

  • Self-Validation: LC-MS/MS signal intensity of the Centchroman-d6 IS should remain within a ±5% deviation across a 30-day storage period to validate stability[6].

Process Visualization

The following diagram maps the logical flow of Centchroman-d6 from a high-risk solid powder to a stabilized analytical reagent, emphasizing the containment barrier.

G Start Centchroman-d6 Solid Powder (HPAPI) Hood Weighing in Containment Isolator Start->Hood Dissolve Dissolution in MeOH/ACN (1 mg/mL) Hood->Dissolve Aliquots Aliquoting & Storage (-20°C to -80°C) Dissolve->Aliquots Waste Hazardous Waste Incineration Dissolve->Waste Solvent Waste LCMS LC-MS/MS Sample Prep (Spiking Matrix) Aliquots->LCMS LCMS->Waste

Workflow mapping the safe handling, dissolution, and disposal of Centchroman-d6.

Spill Response & Decontamination Plan

A spill of Centchroman-d6 requires immediate, methodical action to prevent laboratory contamination.

  • Solid Powder Spill: Do NOT sweep or use standard vacuums, which will aerosolize the teratogen[5]. Cover the powder with damp absorbent pads (using water/methanol mixture) to suppress dust. Carefully wipe the area, folding the pad inward.

  • Liquid Stock Spill: Cover with universal chemical absorbents.

  • Decontamination Validation: After physically removing the spill, wash the surface three times with a 70% Isopropanol/30% Water solution. Self-Validation: Swab the decontaminated area and inject the swab extract into the LC-MS/MS system. The area is considered decontaminated only when the Centchroman-d6 peak area falls below the established Lower Limit of Quantification (LLOQ) (typically <0.78 ng/mL)[6][8].

Disposal Logistics

Centchroman-d6 cannot be disposed of via standard biohazard or aqueous waste streams. It emits toxic fumes (carbon oxides, nitrogen oxides) under uncontrolled fire conditions[5][9].

  • Solid Waste (Vials, PPE, Spatulas): Must be placed in a sealed, rigid container labeled "Hazardous Chemical Waste - Teratogen / Endocrine Disruptor". It must be routed to a licensed hazardous material disposal company for high-temperature incineration equipped with an afterburner and scrubber[9][10].

  • Liquid Waste (LC-MS/MS Effluent & Vials): Collect in dedicated organic solvent waste carboys (halogenated or non-halogenated, depending on your mobile phase modifiers). Do not let the product enter drains[5].

References

  • Purdue University Environmental Health and Safety. "Teratogens." Purdue University. [Link]

  • California State University, Fresno. "CHEMICAL HYGIENE PLAN." Fresno State, October 2019. [Link]

  • National Institutes of Health (PMC). "Selective estrogen receptor modulators in the prevention of breast cancer in premenopausal women: a review." NIH. [Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS ORMELOXIFENE." Cleanchem Lab. [Link]

  • National Institutes of Health (PubMed). "Liquid chromatographic-tandem mass spectrometry assay for quantitation of a novel antidiabetic S002-853 in rat plasma..." NIH, July 2010. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.